Desloratadine-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-ZMXCGMLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115929 | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-34-9 | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Desloratadine-d5: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Desloratadine-d5, a deuterated isotopologue of the second-generation antihistamine, Desloratadine. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Desloratadine in biological matrices, a critical requirement for pharmacokinetic, bioequivalence, and metabolism studies.
Core Chemical Structure and Properties
This compound is structurally identical to Desloratadine, with the exception that five hydrogen atoms on the piperidine ring have been replaced with deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from the non-labeled analyte by mass spectrometry, while maintaining nearly identical chemical and chromatographic properties.[1][2] Desloratadine itself is the major active metabolite of Loratadine.[3][4]
The relationship between these compounds is illustrated below.
Data Presentation: Chemical and Physical Properties
The quantitative properties of this compound and its parent compound are summarized below for direct comparison.
| Property | This compound | Desloratadine |
| CAS Number | 1020719-34-9[1][5] | 100643-71-8[3][4] |
| Molecular Formula | C₁₉H₁₄D₅ClN₂[2][6] | C₁₉H₁₉ClN₂[3][4] |
| Molecular Weight | 315.85 g/mol [2][6] | 310.83 g/mol [3] |
| IUPAC Name | 8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[5][7]cyclohepta[1,2-b]pyridine-5,5-d₂ (Typical representation) | 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[5][7]cyclohepta[1,2-b]pyridine[3] |
| Primary Application | Internal Standard for Mass Spectrometry[1][8] | H₁-receptor antagonist; Anti-allergic agent[4][9] |
Metabolic Pathway of Desloratadine
Desloratadine undergoes extensive metabolism in the liver. The primary pathway involves a three-step sequence to form its major active metabolite, 3-hydroxydesloratadine, which is subsequently inactivated via glucuronidation.[3] Understanding this pathway is crucial for interpreting drug metabolism and pharmacokinetic (DMPK) data.
The metabolic conversion process is outlined in the following diagram.
This pathway highlights the sequential action of UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8) in the formation of the primary metabolite.
Experimental Protocols: Bioanalytical Quantification
This compound is essential for the sensitive and specific quantification of Desloratadine in biological samples, typically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on a validated method for a pharmacokinetic study.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot Plasma: Transfer 400 µL of the human plasma sample into a clean polypropylene tube.
-
Spike Internal Standard: Add 100 µL of this compound working solution (e.g., 10 ng/mL) to the plasma sample.
-
Vortex: Vortex the mixture for approximately 5 minutes.
-
Alkalinize: Add 100 µL of 0.1 M NaOH solution to the tube.
-
Add Extraction Solvent: Add 3 mL of an ethyl acetate:dichloromethane (80:20, v/v) solution.
-
Extract: Vortex vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge: Centrifuge the sample at 4000 rpm for 5 minutes at ambient temperature to separate the organic and aqueous layers.
-
Isolate & Evaporate: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the instrumental parameters for a validated bioanalytical method.[3]
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | MDS SCIEX API-4000 or equivalent triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | Xbridge C18 (50 mm × 4.6 mm, 5 µm)[3] |
| Column Temperature | 40 °C[3] |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v)[3] |
| Flow Rate | 0.7 mL/min (Isocratic)[3] |
| Injection Volume | 10 µL |
| Analyte MRM Transition | Desloratadine: m/z 311.2 → 259.2[3] |
| IS MRM Transition | This compound: m/z 316.2 → 264.3[3] |
| Retention Time | ~0.9 minutes[3] |
| Total Run Time | 3 minutes[3] |
Experimental Workflow Diagram
The entire process, from sample receipt to final data analysis, can be visualized as a sequential workflow.
This robust and validated methodology ensures high precision and accuracy, with reported recovery of Desloratadine averaging over 90%.[3] The method is linear over a concentration range of 5.0–5000.0 pg/mL, making it suitable for clinical pharmacokinetic studies following standard therapeutic doses.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 9. doaj.org [doaj.org]
An In-Depth Technical Guide to the Synthesis and Labeling of Desloratadine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Desloratadine-d5, a deuterated analog of the active pharmaceutical ingredient Desloratadine. This document details a plausible synthetic pathway, experimental protocols, and relevant quantitative data, intended to assist researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.
Introduction
Desloratadine is a second-generation antihistamine, the major active metabolite of loratadine, that functions as a selective H1-receptor antagonist.[1] this compound, with five deuterium atoms incorporated into the piperidine ring, serves as an invaluable internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification of Desloratadine in complex biological matrices. The strategic placement of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step process commencing with the preparation of a deuterated piperidine precursor, followed by its incorporation into the tricyclic core structure to form deuterated Loratadine (Loratadine-d5), which is subsequently converted to the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. These protocols are based on established chemical principles and analogous reactions found in the scientific literature.
Step 1: Synthesis of N-Methyl-4-piperidone-d5
The critical step in this synthesis is the introduction of deuterium atoms onto the piperidine ring. A plausible method involves the oxidation of an N-protected piperidine derivative to a piperidone, followed by reduction with a deuterium source.
Protocol:
-
Oxidation of N-Methyl-4-piperidinol: To a solution of N-methyl-4-piperidinol in a suitable solvent (e.g., a mixture of carbon tetrachloride, acetonitrile, and water), add a catalytic amount of ruthenium(III) chloride hydrate.
-
Slowly add an oxidizing agent, such as sodium periodate, to the mixture while maintaining the temperature at or below room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography to yield N-methyl-4-piperidone.
-
Deuterium Exchange: The deuteration of N-methyl-4-piperidone can be achieved through a base-catalyzed exchange reaction in a deuterated solvent. Dissolve N-methyl-4-piperidone in a mixture of deuterium oxide (D₂O) and a deuterated alcohol (e.g., methanol-d₄) containing a catalytic amount of a base (e.g., sodium deuteroxide).
-
Heat the mixture under reflux and monitor the deuterium incorporation by ¹H NMR spectroscopy until the desired level of deuteration is achieved.
-
Cool the reaction mixture, neutralize with a suitable acid, and extract the deuterated product. Purify by distillation or column chromatography to obtain N-methyl-4-piperidone-d5.
Step 2: Synthesis of Loratadine-d5
The coupling of the deuterated piperidone with the tricyclic ketone can be accomplished via a McMurry or Wittig reaction.[2]
McMurry Reaction Protocol:
-
In a flame-dried, inert atmosphere (e.g., argon) flask, combine low-valent titanium reagent (prepared in situ from TiCl₄ and a reducing agent like zinc dust) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
To this slurry, add a solution of 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one and N-methyl-4-piperidone-d5 in THF at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench carefully with an aqueous solution of potassium carbonate.
-
Filter the mixture through a pad of celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Loratadine-d5.
Step 3: Conversion of Loratadine-d5 to this compound
The final step is the decarbethoxylation of Loratadine-d5 to yield this compound. This is a standard procedure for the synthesis of Desloratadine from Loratadine.
Protocol:
-
Dissolve Loratadine-d5 in a suitable alcoholic solvent, such as ethanol or methanol.
-
Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid or acetic acid).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure this compound.
Quantitative Data
While specific yields for the deuterated synthesis are not widely published, the following table summarizes typical yields for the analogous non-deuterated reactions, which can serve as a benchmark for the synthesis of this compound.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Reference |
| 1. Synthesis of Loratadine | 8-Chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one, N-Methyl-4-piperidone | Loratadine | 35-84 | >98 | [2] |
| 2. Conversion to Desloratadine | Loratadine, Sodium Hydroxide | Desloratadine | 71-98.5 | >99 |
Logical Workflow for Synthesis and Analysis
The overall process from starting materials to the final, analytically pure this compound involves a series of synthetic and purification steps, followed by rigorous analytical characterization.
Caption: General workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide outlines a feasible and detailed synthetic strategy for the preparation of this compound. The described protocols are based on established organic chemistry transformations and provide a solid foundation for researchers undertaking the synthesis of this important isotopically labeled internal standard. The successful synthesis and purification of this compound will enable more accurate and reliable quantification of Desloratadine in clinical and preclinical studies, thereby supporting further drug development and research.
References
- 1. Assessing patient satisfaction with desloratadine after conversion from loratadine, fexofenadine, or cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring [inis.iaea.org]
- 4. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]
Desloratadine-d5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Desloratadine-d5, a deuterated isotopologue of the second-generation antihistamine, Desloratadine. While the deuteration primarily serves to modify the pharmacokinetic profile for use as an internal standard in analytical assays, the pharmacodynamic mechanism remains identical to that of Desloratadine. This document delves into the molecular interactions, signaling pathways, and anti-inflammatory effects of Desloratadine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction
Desloratadine is a potent and long-acting tricyclic histamine H1 receptor antagonist. It is the major active metabolite of loratadine.[1] Desloratadine is classified as a second-generation antihistamine, exhibiting high selectivity for the H1 receptor and minimal penetration of the blood-brain barrier, thereby reducing the sedative effects associated with first-generation antihistamines.[2] this compound, with five deuterium atoms replacing hydrogen atoms, is utilized in pharmacokinetic and metabolic studies as a stable-labeled internal standard. Its mechanism of action is functionally identical to Desloratadine. This guide will therefore focus on the well-documented pharmacology of Desloratadine.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The primary mechanism of action of Desloratadine is its function as an inverse agonist at the histamine H1 receptor.[3] This means that it not only blocks the action of histamine but also reduces the basal, constitutive activity of the receptor.[3]
High-Affinity Binding to the H1 Receptor
Desloratadine exhibits a very high binding affinity for the human H1 receptor, contributing to its potency and long duration of action.[4] This high affinity is a key differentiator from some other antihistamines.[2]
Inverse Agonism and Receptor Stabilization
The histamine H1 receptor can exist in both an active and an inactive conformation in equilibrium. Histamine binding stabilizes the active conformation, leading to a cellular response. Desloratadine, as an inverse agonist, preferentially binds to and stabilizes the inactive conformation of the H1 receptor.[3] This shifts the equilibrium towards the inactive state, reducing both histamine-induced and basal receptor signaling.
Downstream Signaling Pathways
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. Desloratadine effectively blocks these signaling pathways.
Inhibition of the Gq/11-PLC-IP3/DAG Pathway
The H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Desloratadine's stabilization of the inactive H1 receptor conformation prevents this G-protein activation and subsequent downstream signaling.
Suppression of Nuclear Factor-κB (NF-κB) Activation
A crucial anti-inflammatory effect of Desloratadine is its ability to inhibit the activation of the transcription factor Nuclear Factor-κB (NF-κB).[3][6] The H1 receptor exhibits constitutive (basal) activity that can activate NF-κB.[3] By acting as an inverse agonist, Desloratadine reduces this basal NF-κB activity.[3] It also potently blocks histamine-stimulated NF-κB activation.[3] The inhibition of NF-κB is significant as this transcription factor plays a central role in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Anti-Inflammatory Effects Beyond H1 Receptor Antagonism
Desloratadine exhibits a range of anti-inflammatory effects that are not solely attributable to H1 receptor blockade. These actions contribute to its overall efficacy in allergic conditions.
Inhibition of Mast Cell and Basophil Degranulation
Desloratadine has been shown to inhibit the release of histamine and other pre-formed mediators from mast cells and basophils upon immunological stimulation.[7] This mast cell stabilizing effect helps to dampen the initial phase of the allergic response.[7]
Downregulation of Pro-inflammatory Cytokines and Chemokines
Desloratadine can inhibit the generation and release of various pro-inflammatory cytokines and chemokines from mast cells, basophils, and other immune cells.[8] This includes the inhibition of Interleukin-4 (IL-4), Interleukin-13 (IL-13), and leukotrienes.[1][8] This action modulates the late-phase allergic reaction, which is characterized by the influx of inflammatory cells.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacological activity of Desloratadine.
Table 1: H1 Receptor Binding Affinity of Desloratadine
| Parameter | Value | Cell Line | Radioligand | Reference |
| Ki | 0.87 nM | Human H1 Receptor | [3H]mepyramine | [1][2] |
| Ki | 0.9 ± 0.1 nM | CHO-H1 | [3H]Desloratadine | [4][9] |
| Kd | 1.1 nM | CHO cells | [3H]Desloratadine | [1][2] |
| Kd | 1.1 ± 0.2 nM | CHO-H1 | [3H]Desloratadine | [4][9] |
| Apparent Kb | 0.2 ± 0.14 nM | CHO-H1 | - | [4][9] |
Table 2: Inhibitory Activity of Desloratadine on Inflammatory Mediator Release
| Mediator | Stimulus | Cell Type | IC50 / % Inhibition | Reference |
| Histamine Release | IgE-mediated | Human Basophils | Concentration-dependent inhibition | [1] |
| IL-4 & IL-13 Generation | IgE-mediated | Human Basophils | More potent than histamine inhibition | [8] |
| IL-4 mRNA | anti-IgE | Cultured Basophils | ~80% reduction at 10 µM | [2] |
| LTC4 Release | Calcium Ionophore | Nasal Polyp Mast Cells | 29% at 1 µM, 50% at 10 µM, 63% at 50 µM | [10] |
| Tryptase Release | anti-IgE | Nasal Polyp Mast Cells | 33% at 1 µM, 47% at 10 µM, 66% at 50 µM | [10] |
| ECP Release | - | Nasal Polyp Eosinophils | 45% at 10 µM, 48% at 50 µM | [10] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of Desloratadine.
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of Desloratadine for the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human H1 receptor (e.g., CHO-H1 cells).[4]
-
Radioligand (e.g., [3H]mepyramine or [3H]Desloratadine).[1][4]
-
Unlabeled Desloratadine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled Desloratadine in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[11]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of Desloratadine that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay
Objective: To assess the effect of Desloratadine on mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2) or primary human mast cells.[12]
-
Sensitizing agent (e.g., IgE).[13]
-
Stimulating agent (e.g., anti-IgE or compound 48/80).[7][13]
-
Desloratadine.
-
Assay buffer (e.g., Tyrode's buffer).[14]
-
Reagents for measuring a marker of degranulation (e.g., β-hexosaminidase).[12][14]
Procedure:
-
Sensitize the mast cells with IgE overnight.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with varying concentrations of Desloratadine for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with the degranulating agent.
-
Pellet the cells by centrifugation.
-
Collect the supernatant and measure the amount of the degranulation marker released.
-
Express the results as a percentage of the total release (achieved by lysing the cells) and calculate the inhibitory effect of Desloratadine.
NF-κB Reporter Gene Assay
Objective: To measure the effect of Desloratadine on NF-κB transcriptional activity.
Materials:
-
Expression vector for the human H1 receptor.[3]
-
Reporter plasmid containing a luciferase gene under the control of an NF-κB response element.[3][15]
-
Transfection reagent.
-
Desloratadine.
-
Histamine (as a stimulant).
-
Luciferase assay reagent.[15]
-
Luminometer.
Procedure:
-
Co-transfect the cells with the H1 receptor expression vector and the NF-κB-luciferase reporter plasmid.
-
Allow the cells to express the proteins for 24-48 hours.
-
Pre-treat the cells with varying concentrations of Desloratadine.
-
Stimulate the cells with histamine (or measure basal activity).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.[15]
-
Calculate the inhibition of NF-κB activity by Desloratadine.
Conclusion
This compound, through the action of its non-deuterated counterpart, exhibits a multifaceted mechanism of action that extends beyond simple histamine H1 receptor antagonism. Its high binding affinity and inverse agonist properties at the H1 receptor lead to a potent and sustained inhibition of histamine-mediated signaling pathways, including the Gq/11-PLC and NF-κB cascades. Furthermore, its ability to modulate the release of inflammatory mediators from mast cells and basophils underscores its broader anti-inflammatory profile. This comprehensive understanding of Desloratadine's mechanism of action provides a strong rationale for its clinical efficacy in the treatment of allergic disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Desloratadine | CAS#:100643-71-8 | Chemsrc [chemsrc.com]
- 3. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Desloratadine prevents compound 48/80-induced mast cell degranulation: visualization using a vital fluorescent dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine generation and mediator release by human basophils treated with desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nasal polyp mast cell and eosinophil activation by desloratadine [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. abmgood.com [abmgood.com]
- 13. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Desloratadine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine-d5 is the deuterated analog of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine.[1] As a selective peripheral histamine H1-receptor antagonist, it is the major active metabolite of loratadine.[1][2] The incorporation of five deuterium atoms into the Desloratadine molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical assays. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its mechanism of action.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | [1] |
| Synonyms | Sch 34117-d5, Aerius-d5, Clarinex-d5 | [1] |
| CAS Number | 1020719-34-9 | [1][4] |
| Molecular Formula | C₁₉H₁₄D₅ClN₂ | [1] |
| Molecular Weight | 315.85 g/mol | [1][4][5] |
| Appearance | White to Off-White Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility
| Solvent | Solubility of Desloratadine | Reference |
| Methanol | Very Soluble (>400 mg/mL) | [3] |
| Ethanol | Very Soluble (>100 mg/mL) | [3] |
| Propylene Glycol | Very Soluble (>100 mg/mL) | [3] |
| Acetone | Soluble (20 mg/mL) | [3] |
| 0.1N HCl | Soluble (40 mg/mL) | [3] |
| Water | Slightly Soluble (0.1 mg/mL) | [3] |
| 0.1N NaOH | Slightly Soluble (0.08 g/mL) | [3] |
It is anticipated that this compound will exhibit a similar solubility profile.
Spectroscopic Data
Detailed spectroscopic data, such as NMR and mass spectrometry, are crucial for the definitive identification and characterization of this compound. While specific spectra are proprietary to manufacturers, the expected mass spectral data would show a molecular ion peak corresponding to its molecular weight of 315.85.
Mechanism of Action and Signaling Pathways
Desloratadine, and by extension this compound, exerts its antihistaminic effect by acting as a selective inverse agonist at peripheral histamine H1 receptors.[2][6] This action blocks the downstream effects of histamine, thereby alleviating allergic symptoms.[2] Furthermore, Desloratadine has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from mast cells and basophils.[1][6]
Recent studies have elucidated its role in modulating key signaling pathways. Desloratadine has been shown to inhibit the activation of the transcription factor NF-κB and the extracellular signal-regulated kinase (ERK) 1/2 pathway, which are involved in the inflammatory response.[7]
Caption: this compound signaling pathway.
Experimental Protocols
Synthesis of Desloratadine
While specific protocols for the synthesis of this compound are proprietary, the general approach involves the hydrolysis of Loratadine. One patented method describes the following general steps:
-
Dissolution: Loratadine is dissolved in an alcohol-based solvent (e.g., 75% ethanol) under a nitrogen atmosphere.
-
Hydrolysis: Potassium hydroxide is added to the solution.
-
Reflux: The mixture is heated to reflux (70-100°C) until the reaction is complete.
-
Extraction: The product is extracted using an organic solvent such as ethyl acetate.
-
Purification: The crude product is purified through washing, crystallization, and recrystallization to yield Desloratadine.
For the synthesis of this compound, deuterated starting materials or reagents would be incorporated at the appropriate steps.
Caption: General synthesis workflow for Desloratadine.
Analytical Characterization
The characterization of Desloratadine and its deuterated analog typically involves a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, with UV detection.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for confirmation of identity and for use in bioanalytical assays. The mass spectrometer would be set to monitor the specific mass-to-charge ratio of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the positions of the deuterium atoms.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and assess polymorphic forms. A study on Desloratadine showed a sharp endothermic event at 158.4°C.[8]
Applications in Research and Development
This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as those employing LC-MS/MS. The stable isotope-labeled nature of this compound allows for its differentiation from the non-labeled drug in biological matrices, ensuring accurate and precise quantification in pharmacokinetic and drug metabolism studies.
Conclusion
This compound is a critical tool for the pharmaceutical sciences, enabling rigorous investigation into the pharmacokinetics and metabolism of Desloratadine. This guide provides a foundational understanding of its key physical and chemical properties, mechanism of action, and the experimental approaches for its synthesis and analysis. This information is intended to support researchers and drug development professionals in their work with this important compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound | C19H19ClN2 | CID 45359009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 7. Desloratadine citrate disodium injection, a potent histamine H(1) receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Desloratadine vs. Desloratadine-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core differences between Desloratadine and its deuterated isotopologue, Desloratadine-d5. This document provides a comprehensive overview of their distinct properties and applications, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Core Differences: A Physicochemical and Application Overview
Desloratadine is a second-generation antihistamine and the active metabolite of loratadine, widely used for the relief of allergy symptoms.[1][2][3] this compound is a stable, deuterium-labeled version of Desloratadine.[4][5] The primary distinction lies in their application: Desloratadine is the active pharmaceutical ingredient (API), whereas this compound serves as an internal standard in bioanalytical assays for the accurate quantification of Desloratadine.[6][7]
The substitution of five hydrogen atoms with deuterium atoms in this compound results in a higher molecular weight. This mass difference is the fundamental principle behind its use in mass spectrometry-based analytical methods. Deuterium labeling is a common strategy to create an ideal internal standard because it is chemically identical to the analyte but mass-shifted, ensuring it co-elutes and has similar ionization efficiency in mass spectrometry, while being distinguishable from the non-labeled drug.[4]
Structural and Physicochemical Properties
The key physicochemical properties of Desloratadine and this compound are summarized in the table below.
| Property | Desloratadine | This compound | Reference(s) |
| Chemical Name | 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[7][8]cyclohepta[1,2-b]pyridine | Deuterated 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[7][8]cyclohepta[1,2-b]pyridine | [6] |
| Molecular Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₄D₅ClN₂ | [6][7] |
| Molecular Weight | 310.8 g/mol | Approx. 315.8 g/mol | [6] |
| Primary Application | Active Pharmaceutical Ingredient (Antihistamine) | Internal Standard for Bioanalytical Quantification | [4][6][7] |
| Mass Spectrometry (m/z) | Protonated Molecular Ion: 311.2, Product Ion: 259.2 | Protonated Molecular Ion: 316.2, Product Ion: 264.3 | [6][7] |
Pharmacokinetics of Desloratadine
Desloratadine is well-absorbed after oral administration, with peak plasma concentrations reached in approximately 3 hours.[9][10][11] It has a long elimination half-life of about 27 hours, which allows for once-daily dosing.[9][10][12] Desloratadine is extensively metabolized to 3-hydroxydesloratadine, its major active metabolite, which is subsequently glucuronidated.[9] As this compound is utilized as an internal standard for in vitro and ex vivo analytical methods, its in vivo pharmacokinetic profile is not typically characterized for therapeutic purposes. However, its structural similarity to Desloratadine suggests it would follow a nearly identical pharmacokinetic pathway.
| Pharmacokinetic Parameter | Value for Desloratadine | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [9][10][11] |
| Plasma Elimination Half-Life (t½) | ~27 hours | [9][10] |
| Plasma Protein Binding | 82% to 87% | [9] |
| Metabolism | Extensively metabolized to 3-hydroxydesloratadine and its glucuronide conjugate. | [9] |
| Excretion | Approximately 87% recovered in urine and feces as metabolic products. | [9] |
Mechanism of Action: Histamine H1 Receptor Antagonism and Anti-Inflammatory Effects
Desloratadine is a selective peripheral histamine H1 receptor antagonist.[8][9][13] By binding to H1 receptors, it prevents histamine from binding and activating these receptors, thereby mitigating the symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[2][9] Unlike first-generation antihistamines, Desloratadine does not readily cross the blood-brain barrier, resulting in a low incidence of sedation.[8][9]
In addition to its antihistaminic activity, Desloratadine has demonstrated anti-inflammatory properties.[13] It can inhibit the release of pro-inflammatory mediators from mast cells and basophils.[13] Some studies have shown that Desloratadine can inhibit the activation of signaling pathways such as the ERK1/2 and NF-κB pathways, which play a role in the inflammatory response.[14]
Experimental Protocols: Quantification of Desloratadine using this compound
This compound is crucial for the accurate quantification of Desloratadine in biological matrices like human plasma, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting Desloratadine from plasma is Liquid-Liquid Extraction (LLE).
-
Sample Aliquoting : An aliquot of human plasma (e.g., 200 µL) is taken.
-
Internal Standard Spiking : A precise volume of this compound working solution (e.g., 50 µL of 10 ng/mL) is added to the plasma sample.
-
Protein Precipitation/Extraction : An organic solvent (e.g., ethyl acetate) is added to precipitate proteins and extract the analyte and internal standard.
-
Vortexing and Centrifugation : The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.
-
Supernatant Transfer : The organic supernatant containing the analyte and internal standard is transferred to a clean tube.
-
Evaporation : The solvent is evaporated to dryness under a stream of nitrogen.
-
Reconstitution : The dried residue is reconstituted in a specific volume of the mobile phase.
LC-MS/MS Method
The reconstituted sample is then injected into an LC-MS/MS system for analysis.
| Parameter | Typical Conditions | Reference(s) |
| Chromatographic Column | C18 column (e.g., Xbridge C18, 50 mm x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Isocratic mixture of 10 mM ammonium formate and methanol (e.g., 20:80, v/v) | [6] |
| Flow Rate | 0.7 mL/min | [6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6][7] |
| MRM Transitions | Desloratadine: 311.2 → 259.2this compound: 316.2 → 264.3 | [6][7] |
The concentration of Desloratadine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Desloratadine.
References
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. Desloratadine: MedlinePlus Drug Information [medlineplus.gov]
- 3. chemistclick.co.uk [chemistclick.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 14. Desloratadine citrate disodium injection, a potent histamine H(1) receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mass: A Technical Guide to the Molecular Weight of Desloratadine-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular weight of Desloratadine-d5, a deuterated isotopologue of the second-generation antihistamine, Desloratadine. This document details the compound's molecular characteristics, the experimental methodologies for determining its molecular weight, and the underlying principles of isotopic labeling.
Core Data Summary
The incorporation of five deuterium atoms in place of hydrogen atoms results in a predictable and measurable increase in the molecular weight of this compound compared to its non-deuterated counterpart. This key quantitative data is summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Desloratadine | C₁₉H₁₉ClN₂ | 310.82[1][2][3][4][5] |
| This compound | C₁₉H₁₄D₅ClN₂ | 315.86[6], 315.85[2][7] |
The Rationale for Deuteration: A Structural Perspective
This compound is a stable, isotopically labeled version of Desloratadine where five hydrogen atoms have been replaced by deuterium. This substitution is a powerful tool in pharmaceutical research, particularly in pharmacokinetic studies, as it allows for the differentiation of the labeled compound from its endogenous or co-administered non-labeled form by mass spectrometry. The diagram below illustrates the structural relationship and the site of deuterium substitution.
The increased mass of deuterium (atomic mass ≈ 2.014 u) compared to protium (the common isotope of hydrogen, atomic mass ≈ 1.008 u) is the basis for the difference in their molecular weights[8]. This mass difference, while not significantly altering the compound's biological activity, provides a distinct signature for detection and quantification.
Experimental Determination of Molecular Weight: A Methodological Overview
The precise determination of the molecular weight of this compound is crucial for its application in research and development. Mass spectrometry is the primary analytical technique employed for this purpose. The following is a generalized experimental protocol based on established methodologies for isotopically labeled compounds.
Principle
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. By ionizing the this compound molecule and analyzing the resulting ions, its molecular weight can be accurately determined. The presence of the five deuterium atoms will result in a mass shift of approximately 5 Da compared to unlabeled Desloratadine.
Experimental Workflow
The typical workflow for the determination of the molecular weight of this compound using mass spectrometry is depicted in the following diagram:
Detailed Methodologies
-
Sample Preparation: A known quantity of this compound is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a specific concentration.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is typically used for accurate mass measurements. The instrument is calibrated using a standard compound with a known molecular weight.
-
Sample Introduction and Ionization: The prepared sample solution is introduced into the mass spectrometer, often via a liquid chromatography (LC) system or by direct infusion. Electrospray ionization (ESI) is a common technique for ionizing pharmaceutical compounds like Desloratadine.
-
Mass Analysis: The ionized molecules are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio.
-
Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the protonated molecule ([M+H]⁺) or other adducts. The isotopic distribution pattern is also analyzed to confirm the incorporation of the five deuterium atoms.
Adherence to Good Laboratory Practices (GLP)
All experimental procedures for the determination of molecular weight in a regulatory environment should be conducted in compliance with Good Laboratory Practices (GLP). This ensures the reliability, integrity, and reproducibility of the data. Key GLP considerations include:
-
Standard Operating Procedures (SOPs): All methods and procedures must be clearly documented in SOPs.
-
Instrument Calibration and Maintenance: Regular calibration and maintenance of the mass spectrometer are essential for accurate measurements.
-
Data Integrity and Traceability: All raw data, calculations, and reports must be securely stored and traceable.
-
Personnel Training: Analysts must be adequately trained in the operation of the instrumentation and the specific analytical methods.
Conclusion
The molecular weight of this compound is a fundamental property that underpins its utility as an internal standard in bioanalytical methods and as a tool in metabolic research. The precise and accurate determination of this value, achieved through rigorous experimental protocols and adherence to quality standards, is paramount for its effective application in the pharmaceutical sciences. This guide provides the core knowledge and methodological framework for researchers and scientists working with this important deuterated compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and significant advantages of using deuterated internal standards, the gold standard for robust and reliable quantification, especially in complex biological matrices. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the underlying theory, experimental protocols, and comparative data that underscore the value of these powerful analytical tools.
Core Concepts: Understanding the Role of an Internal Standard
In quantitative analysis, an internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of an analyte of interest. The IS is chosen to be chemically similar to the analyte. Its primary function is to correct for variations that can occur during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with a heavier stable isotope (e.g., ²H or deuterium (D), ¹³C, ¹⁵N), are considered the most effective type of internal standard.[2]
Deuterated internal standards are SILs where hydrogen atoms are replaced by deuterium.[3] Because of the abundance of hydrogen in organic molecules and the relatively lower cost compared to ¹³C and ¹⁵N, deuterated standards are widely used.[4] They are chemically almost identical to their non-deuterated counterparts (the analyte), meaning they exhibit similar extraction recovery, ionization response in mass spectrometry, and chromatographic retention times.[4] This near-identical behavior is the key to their effectiveness in compensating for analytical variability.
The Primary Advantage: Mitigating the Matrix Effect
One of the most significant challenges in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[5] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[5]
A deuterated internal standard, which co-elutes with the analyte, experiences the same matrix effects.[6][7] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix is normalized, leading to significantly more accurate and reliable results.[5][7]
Quantitative Performance: A Comparative Overview
The use of deuterated internal standards demonstrably improves the performance of analytical methods. The following tables summarize quantitative data from studies that validated LC-MS/MS methods for the analysis of various compounds using deuterated internal standards.
Table 1: Method Validation Parameters for Immunosuppressant Drugs using Deuterated Internal Standards
| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus | Mycophenolic Acid |
| Linearity Range | 2 - 1250 ng/mL | 0.5 - 42.2 ng/mL | 0.6 - 49.2 ng/mL | 0.5 - 40.8 ng/mL | 0.01 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.997 | > 0.997 | > 0.997 | > 0.997 | > 0.997 |
| Intra-assay Precision (CV%) | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% |
| Inter-assay Precision (CV%) | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% |
| Accuracy | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% |
| Recovery | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5 ng/mL | 0.6 ng/mL | 0.5 ng/mL | 0.01 µg/mL |
Data summarized from a study on the quantification of five immunosuppressants in whole blood and plasma.[4][8]
Table 2: Comparison of Assay Precision for Sirolimus with Deuterated vs. Analog Internal Standard
| Internal Standard Type | Inter-patient Assay Imprecision (CV%) |
| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |
| Analog (Desmethoxyrapamycin - DMR) | 7.6% - 9.7% |
Data from a study comparing a deuterated internal standard to a structural analog for sirolimus quantification, highlighting the superior precision of the deuterated standard.[9]
Table 3: Improvement in Accuracy and Precision for Pesticide Analysis in Cannabis Matrices
| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard |
| Accuracy Deviation | > 60% | < 25% |
| Relative Standard Deviation (RSD) | > 50% | < 20% |
This data illustrates the significant improvement in accuracy and precision when using deuterated internal standards for the analysis of pesticides in complex cannabis matrices.[10]
Experimental Protocols
The following sections provide detailed methodologies for the use of deuterated internal standards in a typical LC-MS/MS workflow.
Preparation of a Deuterated Internal Standard Working Solution
This protocol describes the preparation of a mixed internal standard working solution for the quantification of immunosuppressants.
Materials:
-
Deuterated internal standards (e.g., CSA-d₄, TAC-¹³C-d₂, SIR-¹³C-d₃, EVE-d₄, MPA-d₃)
-
Methanol (HPLC grade)
-
Zinc sulfate solution (0.1 M)
Procedure:
-
Prepare individual stock solutions of each deuterated internal standard in methanol at a high concentration (e.g., 1 mg/mL).
-
Create a mixed internal standard (IS-Mix) stock solution by combining appropriate volumes of each individual stock solution.
-
Prepare the daily working solution by diluting the IS-Mix. For example, for the analysis of 120 samples, mix 30 mL of methanol, 15 mL of 0.1 M zinc sulfate solution, and 100 µL of the IS-Mix.[8] The final concentrations in the working solution should be optimized to be within the linear range of the assay.[8]
Sample Preparation: Protein Precipitation
This protocol details a common protein precipitation method for extracting analytes and the internal standard from a whole blood sample.
Materials:
-
Whole blood samples (calibrators, QCs, and unknowns)
-
Deuterated internal standard working solution (from section 4.1)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a known volume of the whole blood sample (e.g., 50 µL) into a microcentrifuge tube.
-
Add a precise volume of the deuterated internal standard working solution to the sample. The IS should be added as early as possible in the workflow to account for variability in subsequent steps.[2]
-
Vortex the mixture vigorously for a set time (e.g., 30 seconds) to ensure thorough mixing and to initiate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for a specified duration (e.g., 5 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the analyte and the internal standard, to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the general steps for the analysis of the prepared samples using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Inject a specific volume of the supernatant from the prepared sample into the LC system.
-
Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient to separate the analyte and internal standard from other matrix components.
-
The eluent from the LC column is introduced into the mass spectrometer's ion source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
The peak areas for the analyte and the internal standard are integrated.
-
The concentration of the analyte in the unknown sample is calculated by comparing the analyte/internal standard peak area ratio to a calibration curve constructed from samples with known analyte concentrations.
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key aspects of using deuterated internal standards.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nbinno.com [nbinno.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. texilajournal.com [texilajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Applications of Stable Isotope Labeled Compounds in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of stable isotope-labeled (SIL) compounds in research, with a particular focus on their utility in drug development, proteomics, and metabolomics. The unique properties of SIL compounds, where one or more atoms are replaced with a non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N), make them invaluable tools for tracing, quantifying, and characterizing biological processes without altering the chemical properties of the molecule of interest.[1][2] This guide details key experimental protocols, presents quantitative data in a structured format, and provides visualizations of experimental workflows and metabolic pathways to facilitate a deeper understanding of these powerful research techniques.
Core Applications of Stable Isotope Labeled Compounds
Stable isotope labeling has a broad range of applications across various scientific disciplines. In the context of biomedical and pharmaceutical research, the key applications include:
-
Drug Metabolism and Pharmacokinetics (DMPK): SIL compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3][4][5][6] By labeling a drug molecule with a stable isotope, researchers can trace its fate in a biological system, identify metabolites, and determine pharmacokinetic parameters with high precision.[5][7] Deuterium labeling, in particular, can alter the metabolic profile of a drug, often leading to a longer half-life and reduced formation of toxic metabolites.[8][9][10][11][12]
-
Proteomics: In proteomics, SIL compounds are used for the relative and absolute quantification of proteins.[1] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT) have revolutionized the study of protein expression, protein-protein interactions, and post-translational modifications.[1][13][14][15][16]
-
Metabolomics and Metabolic Flux Analysis: Stable isotope tracers, such as ¹³C-labeled glucose, are used to map metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis.[17][18][19] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics approaches.[18]
-
Environmental and Agricultural Research: Stable isotopes are also used to trace the fate of agrochemicals, study nutrient cycling in ecosystems, and understand the impact of pollutants on the environment.
Quantitative Data Presentation
The use of stable isotope labeling allows for precise quantitative measurements in various experimental settings. The following tables summarize key quantitative data related to the applications of SIL compounds.
Table 1: Comparison of a Deuterated vs. Non-deuterated Drug: Methadone
This table presents a comparison of the pharmacokinetic parameters of d₉-methadone and its non-deuterated counterpart in male CD-1 mice following intravenous administration. The data demonstrates the significant impact of deuteration on the drug's metabolic profile.
| Pharmacokinetic Parameter | Methadone | d₉-Methadone | Fold Change |
| Area Under the Curve (AUC₀₋₈h) | Undisclosed | Undisclosed | 5.7-fold increase |
| Maximum Concentration (Cₘₐₓ) | Undisclosed | Undisclosed | 4.4-fold increase |
| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2-fold decrease |
| Volume of Distribution (Vss) | Undisclosed | Undisclosed | 8-fold decrease |
| Elimination Half-life (t₁/₂) | No significant difference | No significant difference | - |
Data sourced from a study on the pharmacokinetic properties of d₉-methadone.[20]
Table 2: Comparison of Key Protein Quantification Techniques
This table provides a comparative overview of the three most common stable isotope labeling techniques used in quantitative proteomics: SILAC, iTRAQ, and TMT.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Method | Metabolic (in vivo)[14] | Chemical (in vitro)[14] | Chemical (in vitro)[14] |
| Multiplexing Capacity | Up to 3-plex (light, medium, heavy)[16] | 4-plex or 8-plex[15][16] | Up to 18-plex[15] |
| Quantification Level | MS1 | MS2 (reporter ions)[15] | MS2 (reporter ions)[15] |
| Advantages | High physiological relevance, high accuracy, no chemical modifications.[1] | High-throughput, suitable for various sample types.[1][15] | Higher multiplexing capacity than iTRAQ, high sensitivity.[1][15] |
| Disadvantages | Limited to cell culture, can be time-consuming.[14] | Ratio distortion can occur, reagents are expensive.[1] | Isotope effects can cause bias, requires sophisticated data analysis.[1] |
| Typical Applications | Protein turnover studies, dynamic pathway analysis.[14][15] | Small-scale studies of complex samples (e.g., biopsies).[15] | Large-scale, multi-sample comparisons (e.g., clinical cohorts).[15] |
Table 3: Protein Turnover Rates Determined by Dynamic SILAC
This table shows examples of protein half-lives measured in Salmonella Typhimurium during infection using a dynamic SILAC approach. This demonstrates the ability of SILAC to provide quantitative data on protein dynamics.
| Protein | Condition | Half-life (minutes) |
| Median of all proteins | DMEM | 99.30 |
| Median of all proteins | Infection | 69.13 |
Data from a study on protein turnover in Salmonella Typhimurium.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing stable isotope-labeled compounds.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Objective: To quantitatively compare the proteomes of two or more cell populations.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a SILAC-specific medium that lacks certain amino acids (typically lysine and arginine).
-
Supplement the medium for one cell population with the "light" (normal) amino acids and the other with "heavy" isotopically labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).
-
Allow the cells to grow for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.[22]
-
-
Cell Lysis and Protein Extraction:
-
After the desired experimental treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration in each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" cell populations.
-
Separate the mixed proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass difference between the "light" and "heavy" peptides allows for their relative quantification.
-
Use specialized software to identify the proteins and calculate the ratios of heavy to light peptides.
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Objective: To simultaneously identify and quantify proteins from multiple samples.
Methodology:
-
Protein Extraction and Digestion:
-
Extract proteins from each sample and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[23]
-
-
iTRAQ Labeling:
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
Fractionate the mixed peptides using techniques like strong cation exchange (SCX) chromatography to reduce sample complexity.[23]
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides by LC-MS/MS.
-
During MS/MS fragmentation, the iTRAQ tags release reporter ions of different masses (e.g., 114, 115, 116, 117 m/z).[24]
-
The intensity of these reporter ions is used to determine the relative abundance of the corresponding peptide in each of the original samples.[24]
-
¹³C-Metabolic Flux Analysis
Objective: To trace the flow of carbon through metabolic pathways and quantify reaction rates.
Methodology:
-
Cell Culture with ¹³C-labeled Substrate:
-
Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).[17]
-
Allow the cells to reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells (e.g., by using liquid nitrogen).
-
Extract the intracellular metabolites using a suitable solvent mixture.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites.[17]
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use computational models and algorithms to calculate the metabolic fluxes that best explain the observed mass isotopomer distributions.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a metabolic pathway relevant to the application of stable isotope-labeled compounds.
Caption: A generalized workflow for a Drug Metabolism and Pharmacokinetics (DMPK) study.
Caption: A comparative workflow for quantitative proteomics using stable isotope labeling.
Caption: Tracing of ¹³C from labeled glucose through glycolysis and the TCA cycle.
References
- 1. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. biotech.cornell.edu [biotech.cornell.edu]
- 3. Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. criver.com [criver.com]
- 7. dot | Graphviz [graphviz.org]
- 8. bioscientia.de [bioscientia.de]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 15. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 16. creative-proteomics.com [creative-proteomics.com]
- 17. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 18. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Preparation of samples for iTRAQ labeling and mass spectrometry [bio-protocol.org]
- 24. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Methodological & Application
Application Note: High-Throughput Analysis of Desloratadine in Human Plasma Using Desloratadine-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desloratadine in human plasma. Desloratadine-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method utilizes a straightforward sample preparation procedure, either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by a rapid chromatographic separation. This method is well-suited for high-throughput bioanalytical applications, including pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine and the active metabolite of loratadine.[1][2][3] It selectively antagonizes peripheral histamine H1-receptors and is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[4] Accurate and reliable quantification of desloratadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][5] This application note presents a validated LC-MS/MS method for the determination of desloratadine in human plasma using this compound as the internal standard.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Desloratadine.
Materials and Reagents
-
Desloratadine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, ethyl acetate, and dichloromethane
-
Ammonium formate
-
Formic acid
-
Sodium hydroxide
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 400 µL of plasma sample in a polypropylene tube, add 100 µL of this compound internal standard solution (10 ng/mL).[5]
-
Briefly vortex the sample for 5 minutes.[5]
-
Add 100 µL of 0.1 M NaOH solution and 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).[5]
-
Vortex for 10 minutes.[5]
-
Centrifuge at 4000 rpm for 5 minutes at ambient temperature.[5]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature and vortex to mix.
-
To 500 µL of plasma sample, add 50 µL of this compound internal standard solution (50 ng/mL).[1]
-
Add 400 µL of 10 mM disodium hydrogen phosphate solution and vortex.[1]
-
Condition SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the sample onto the conditioned cartridge.[1]
-
Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution followed by two washes with 1 mL of water.[1]
-
Elute the analytes with 1 mL of elution solution.[1]
-
Evaporate the eluent to dryness under nitrogen at 50°C.[1]
-
Reconstitute the residue in 400 µL of mobile phase and transfer to autosampler vials for analysis.[1]
Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Xbridge C18 (50 mm x 4.6 mm, 5 µm)[5] | Hypurity Advance (50 x 4.6 mm, 5-µm)[1] |
| Mobile Phase | 10 mM Ammonium formate : Methanol (20:80, v/v)[5] | Solution A and B (90:10) |
| Flow Rate | 0.7 mL/min[5] | 1 mL/min[1] |
| Column Temp. | 40 °C[6] | Not Specified |
| Injection Vol. | Not Specified | 15 µL[1] |
| Run Time | 3 min[5] | 5 min[1] |
| Retention Time | ~0.9 min[5][6] | ~0.52 min[1] |
Mass Spectrometry Conditions
| Parameter | Condition 1 | Condition 2 |
| Ionization Mode | Positive Ion Electrospray (ESI)[5] | Positive Ion Turbo Ion Spray[1] |
| Monitored Transition | Desloratadine: m/z 311.2 → 259.2[5][6] This compound: m/z 316.2 → 264.3[5][6] | Desloratadine: m/z 311.03 → 259.10[1] This compound: m/z 316.02 → 264.20[1] |
| Ion Spray Voltage | Not Specified | 3000 V[1] |
| Temperature | Not Specified | 500°C[1] |
| Collision Gas | Not Specified | 7[1] |
| Dwell Time | Not Specified | 200 msec[1] |
Method Validation Data
Linearity
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) |
| Desloratadine | 5.0 - 5000.0[5] | ≥0.9994[5] |
| Desloratadine | 100 - 11,000[1] | Best fit (quadratic regression 1/x²) |
Precision and Accuracy
| Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 5.0 | <2.0[5] | 101.4 - 102.4[5] | <2.7[5] | 99.5 - 104.8[5] |
| 15.0 | <2.0[5] | 101.4 - 102.4[5] | <2.7[5] | 99.5 - 104.8[5] |
| 100 (LLOQ) | 4.6[1] | 100.4[1] | Not Specified | Not Specified |
| 2500.0 | <2.0[5] | 101.4 - 102.4[5] | <2.7[5] | 99.5 - 104.8[5] |
| 3500.0 | <2.0[5] | 101.4 - 102.4[5] | <2.7[5] | 99.5 - 104.8[5] |
Recovery
| Analyte | Concentration (pg/mL) | Recovery (%) | Overall Average Recovery (%) |
| Desloratadine | 15.0 | 89.6[5] | 90.3[5] |
| Desloratadine | 2500.0 | 90.2[5] | |
| Desloratadine | 3500.0 | 91.2[5] | |
| This compound | Not Specified | Not Specified | 92.5[5] |
Conclusion
The presented LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of desloratadine in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for a wide range of clinical and research applications. The availability of both LLE and SPE protocols offers flexibility depending on laboratory workflow and throughput requirements.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Desloratadine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Desloratadine in human plasma. The use of a stable isotope-labeled internal standard, Desloratadine-d5 (DLD5), ensures high accuracy and precision, making this method suitable for pharmacokinetic and bioequivalence studies. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and details the optimized chromatographic and mass spectrometric conditions. The method was validated over a linear range of 5.0 to 5000.0 pg/mL with excellent performance characteristics.
Introduction
Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine and the primary active metabolite of loratadine.[1][2] It selectively antagonizes peripheral histamine H1-receptors to alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[2][3] Accurate quantification of Desloratadine in biological matrices is crucial for clinical and pharmacokinetic studies. This application note presents a validated LC-MS/MS method employing a deuterated internal standard (this compound) for the reliable determination of Desloratadine in human plasma.[1][2]
Experimental Workflow
Caption: Experimental workflow for Desloratadine analysis.
Protocols
Materials and Reagents
-
Desloratadine (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate
-
Ethyl Acetate
-
Dichloromethane
-
Sodium Hydroxide
-
Human Plasma (with K3EDTA anticoagulant)
-
Deionized Water
Preparation of Solutions
-
Desloratadine Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of Desloratadine in methanol.
-
Internal Standard Stock Solution (100.0 µg/mL): Prepare this compound stock solution in methanol.
-
Internal Standard Spiking Solution (10.0 ng/mL): Dilute the IS stock solution in a reconstitution solution (10 mM ammonium formate and methanol, 20:80 v/v).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with Desloratadine stock solution to achieve concentrations ranging from 5.0 to 5000.0 pg/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of human plasma sample, add 100 µL of the internal standard spiking solution (10 ng/mL).
-
Vortex the mixture briefly.
-
Add 100 µL of 0.1 M NaOH solution.
-
Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu or equivalent |
| Column | Xbridge C18 (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | Ambient |
| Run Time | 3-5 minutes |
Mass Spectrometry
| Parameter | Value |
|---|---|
| MS System | AB SCIEX API-4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 3000-5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Desloratadine | 311.2 | 259.2 |
| this compound (IS) | 316.2 | 264.3 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Desloratadine in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5.0 to 5000.0 pg/mL.[1] A correlation coefficient (r²) of ≥0.9994 was consistently achieved.[1] The lower limit of quantification (LLOQ) was established at 5.0 pg/mL.[1]
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 5.0 - 5000.0 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
| Intra-day Precision (%CV) | 0.7 - 2.0% |
| Inter-day Precision (%CV) | 0.7 - 2.7% |
| Intra-day Accuracy | 101.4 - 102.4% |
| Inter-day Accuracy | 99.5 - 104.8% |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL |
Data summarized from reference[1].
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results, summarized in Table 2, are within the acceptable limits as per regulatory guidelines. Intra-day precision was between 0.7% and 2.0%, while inter-day precision ranged from 0.7% to 2.7%.[1] The accuracy was found to be between 101.4% and 102.4% for intra-day and 99.5% and 104.8% for inter-day measurements.[1]
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Desloratadine and the internal standard. The use of a deuterated internal standard effectively compensated for any potential matrix effects.
Conclusion
The LC-MS/MS method described in this application note is simple, rapid, sensitive, and specific for the quantification of Desloratadine in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol contributes to the reliability and robustness of the method. This validated method is well-suited for high-throughput analysis in clinical and pharmacokinetic studies of Desloratadine.
References
- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.tdmu.edu.ua [ojs.tdmu.edu.ua]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Desloratadine and Desloratadine-d5 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Desloratadine (DES) and its deuterated internal standard, Desloratadine-d5 (DES-d5), in human plasma. The described method is crucial for pharmacokinetic studies, bioequivalence assessments, and drug monitoring in clinical and research settings. The protocol employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its reliability for high-throughput analysis.
Introduction
Desloratadine is a potent, long-acting, non-sedating, selective peripheral H1 receptor antagonist.[1] It is the active metabolite of loratadine and is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of Desloratadine in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of Desloratadine in human plasma, utilizing this compound as the internal standard to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Desloratadine and this compound reference standards
-
HPLC grade methanol, acetonitrile, and water
-
Ammonium formate
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)[1]
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 or C8 column is commonly used. For example, a Hypurity Advance C18 (50 x 4.6 mm, 5 µm) or an Xbridge C18 (50 mm x 4.6 mm, 5 µm) can be employed.[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective method for isolating Desloratadine and its metabolites from plasma, yielding good recovery and symmetric chromatographic peaks.[1][3]
-
Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of human plasma sample, previously spiked with the internal standard (this compound).
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes with 1 mL of a suitable elution solvent, such as a mixture of ammonia and methanol (e.g., 3:97 v/v).[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL) for injection into the HPLC-MS/MS system.
HPLC Method
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Xbridge C18 (50 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Methanol[2] |
| Gradient/Isocratic | Isocratic: 20:80 (A:B)[2] |
| Flow Rate | 0.7 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 3 minutes[2] |
MS/MS Method
Table 2: Mass Spectrometer Settings
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C[2] |
| Ion Spray Voltage | 5500 V[2] |
| Curtain Gas | 20 psi[2] |
| Nebulizer Gas (GS1) | 30 psi[2] |
| Heater Gas (GS2) | 45 psi[2] |
| Collision Gas (CAD) | 5 psi[2] |
| Dwell Time | 200 msec[1] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Desloratadine | 311.2 | 259.2 | 70 | 30 |
| This compound | 316.2 | 264.3 | 70 | 30 |
Note: These values may require optimization for different mass spectrometer models.[2]
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5.0 - 5000.0 pg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.9994[2] |
| Intra-day Precision (%CV) | 0.7 - 2.0%[2] |
| Inter-day Precision (%CV) | 0.7 - 2.7%[2] |
| Intra-day Accuracy (% of nominal) | 101.4 - 102.4%[2] |
| Inter-day Accuracy (% of nominal) | 99.5 - 104.8%[2] |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Stable through freeze-thaw cycles, bench-top, and post-preparative stability studies.[2] |
Experimental Workflow
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Desloratadine-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desloratadine-d5 (DLD5) in human plasma. This compound serves as an ideal isotopic internal standard for the accurate quantification of Desloratadine, a long-acting tricyclic histamine antagonist. The described method utilizes electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This protocol provides detailed parameters for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and other drug development applications.
Introduction
Desloratadine is the active metabolite of loratadine and is a potent, non-sedating, second-generation antihistamine used for the relief of allergy symptoms.[1][2] Accurate quantification of Desloratadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision.[3][4] This document outlines a validated LC-MS/MS method for the reliable detection of this compound, which is essential for the quantification of Desloratadine in plasma samples.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
Desloratadine and this compound standards
-
HPLC grade methanol, acetonitrile, ethyl acetate, and dichloromethane
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Human plasma (with K2EDTA as anticoagulant)[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction method is employed for the isolation of the analyte and internal standard from human plasma.[3]
-
To 400 µL of a human plasma sample in a polypropylene tube, add 100 µL of this compound working solution (10 ng/mL).[3]
-
Vortex the mixture for approximately 5 minutes.[3]
-
Add 100 µL of 0.1 M NaOH solution and vortex.[3]
-
Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v) and vortex for 10 minutes.[3]
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.[3]
-
Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.[3][5]
Liquid Chromatography
Chromatographic separation is performed using a C18 or C8 reversed-phase column to resolve Desloratadine and its deuterated internal standard from endogenous plasma components.
| Parameter | Recommended Conditions |
| Column | Xbridge C18 (50 mm x 4.6 mm, 5 µm) or equivalent[3] |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: MethanolIsocratic: 20:80 (v/v) A:B[3] |
| Flow Rate | 0.7 mL/min[3] |
| Injection Volume | 15 µL[1] |
| Column Temperature | 40°C |
| Run Time | ~5 minutes[1] |
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Ion Spray Voltage | 3000 V to 5500 V[1][3] |
| Source Temperature | 500°C[1][3] |
| Curtain Gas (CUR) | 20-25 psi[1][3] |
| Nebulizer Gas (GS1) | 30-50 psi[1][3] |
| Heater Gas (GS2) | 40-45 psi[1][3] |
| Collision Gas (CAD) | 5-7 psi[1][3] |
| Dwell Time | 200 msec[1] |
MRM Transitions and Compound-Specific Parameters
The following table summarizes the optimized MRM transitions and compound-specific parameters for Desloratadine and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Desloratadine | 311.2 | 259.2 | 70 | 30 |
| This compound | 316.2 | 264.3 | 70 | 30 |
Note: These values are based on published methods and may require optimization for different mass spectrometer models.[3][4] The precursor ions correspond to the [M+H]+ adducts for both Desloratadine and this compound.[3]
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (Desloratadine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards. The concentration of Desloratadine in unknown samples is then determined from this calibration curve. The method has been shown to be linear over a concentration range of 5.0 to 5000.0 pg/mL.[3]
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable protocol for the detection and quantification of this compound, which is critical for the accurate measurement of Desloratadine in biological samples. The detailed sample preparation, chromatography, and mass spectrometry parameters outlined in this application note can be readily implemented in a research or drug development laboratory setting to support pharmacokinetic and other related studies.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Use of Desloratadine-d5 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Desloratadine-d5, a deuterated analog of Desloratadine, primarily as an internal standard (IS) in clinical trial bioanalysis. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of Desloratadine and its major active metabolite, 3-hydroxydesloratadine, in biological matrices.
Introduction to Desloratadine and the Role of this compound
Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine.[1][2][3] It is the primary active metabolite of loratadine and is used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][4][5] In clinical trials, accurate measurement of Desloratadine and its metabolite concentrations in plasma or other biological fluids is essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments.
This compound serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Its chemical structure is nearly identical to Desloratadine, but with five deuterium atoms replacing hydrogen atoms. This mass difference allows for its distinction from the unlabeled drug by the mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[6]
Application Notes
The primary application of this compound in clinical trials is as an internal standard for the quantification of Desloratadine in biological samples, most commonly human plasma. This is crucial for:
-
Pharmacokinetic Studies: To determine key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[8]
-
Bioequivalence Studies: To compare the bioavailability of a generic drug product to the brand-name drug.
-
Drug-Drug Interaction Studies: To assess the effect of co-administered drugs on the pharmacokinetics of Desloratadine.
-
Metabolism Studies: To investigate the formation of metabolites like 3-hydroxydesloratadine.[9]
Experimental Protocols
The following protocols are synthesized from validated methods published in peer-reviewed literature for the quantification of Desloratadine in human plasma using this compound as an internal standard.
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the simultaneous determination of Desloratadine and its metabolite, 3-hydroxydesloratadine, in human plasma.
3.1.1 Materials and Reagents
-
Desloratadine and 3-hydroxydesloratadine reference standards
-
This compound (Internal Standard)
-
Human plasma with K2 EDTA as anticoagulant[6]
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
3.1.2 Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desloratadine, 3-hydroxydesloratadine, and this compound in methanol.
-
Spiking Solutions: Prepare serial dilutions of the Desloratadine and 3-hydroxydesloratadine stock solutions in methanol to create working standards for calibration curves and quality control (QC) samples.[6]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration suitable for spiking into plasma samples (e.g., 50 ng/mL).[6]
3.1.3 Sample Preparation (Solid-Phase Extraction - SPE)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 10-15 µL) into the LC-MS/MS system.[6]
3.1.4 Liquid Chromatography Conditions A validated method utilized the following conditions:
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu HPLC[6] |
| Column | Hypurity Advance (50 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Solution A: 10 mM Ammonium Formate, Solution B: Methanol (10:90 v/v)[7] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 15 µL[6] |
| Column Temperature | 40°C[7] |
| Run Time | 3-5 minutes[6][7] |
3.1.5 Mass Spectrometry Conditions A validated method employed the following parameters on a triple quadrupole mass spectrometer:
| Parameter | Value |
|---|---|
| Mass Spectrometer | AB SCIEX API-4000[6] |
| Ionization Mode | Positive Ion Electrospray (ESI+)[6] |
| Multiple Reaction Monitoring (MRM) Transitions | Desloratadine: m/z 311.2 → 259.2[7]3-OH Desloratadine: m/z 327.2 → 259.1this compound: m/z 316.2 → 264.3[7] |
| Ion Spray Voltage | 3000 V[6] |
| Temperature | 500°C[6] |
| Curtain Gas | 25 psi[6] |
| Collision Gas | 7 psi[6] |
3.1.6 Method Validation Summary The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters from published studies are summarized below.
| Parameter | Result |
| Linearity Range | 100 - 11,000 pg/mL for Desloratadine and 3-OH Desloratadine[6] |
| Regression Model | Quadratic regression (1/x²)[6] |
| Correlation Coefficient (r²) | ≥ 0.9994[7] |
| Intra-day Precision (%CV) | 0.7 - 2.0%[7] |
| Inter-day Precision (%CV) | 0.7 - 2.7%[7] |
| Accuracy | 99.5 - 104.8%[7] |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL[6] |
Data Presentation
The following table summarizes key pharmacokinetic parameters of Desloratadine from a clinical study involving healthy adults receiving a 5 mg oral dose once daily for 10 days.[8]
| Parameter | Desloratadine | 3-OH Desloratadine |
| Cmax (mean) | 3.98 µg/L | 1.99 µg/L |
| Tmax (mean) | 3.17 hours | 4.76 hours |
| AUC(24h) (mean) | 56.9 µg/L·h | 32.3 µg/L·h |
| t½ (mean) | 26.8 hours | 36.0 hours |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(24h): Area under the plasma concentration-time curve over 24 hours; t½: Elimination half-life.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacology-of-desloratadine - Ask this paper | Bohrium [bohrium.com]
- 4. Efficacy and safety of desloratadine 5 mg once daily in the treatment of chronic idiopathic urticaria: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Analysis of Desloratadine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Desloratadine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?
A1: For initial method development, you can begin with the parameters outlined below. These have been compiled from various validated methods and should provide a solid starting point for your experiments.
Table 1: Recommended Starting LC-MS/MS Parameters for Desloratadine and this compound
| Parameter | Desloratadine | This compound (Internal Standard) |
| Parent Ion (m/z) | 311.2 | 316.2 |
| Product Ion (m/z) | 259.2 | 264.3 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Collision Energy (V) | 30 | 30 |
| Declustering Potential (V) | 70 | 70 |
| Entrance Potential (V) | 10 | 10 |
| Ion Spray Voltage (V) | 3000 - 5500 | 3000 - 5500 |
| Source Temperature (°C) | 500 | 500 |
Note: These values may require further optimization based on your specific instrumentation and experimental conditions.
Q2: What type of HPLC column is suitable for this compound analysis?
A2: C8 and C18 columns are commonly used and have demonstrated good chromatographic performance for Desloratadine and its deuterated internal standard.[1][2] A shorter column (e.g., 50 mm) can be used to reduce run times.[2][3]
Q3: What mobile phase composition is recommended?
A3: A common mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing a modifier (like ammonium formate or formic acid).[1][2][4] The exact ratio will depend on your column and desired retention time. A typical starting point is a gradient or isocratic elution with a high percentage of organic solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape or Tailing
-
Possible Cause: Incompatible mobile phase pH, secondary interactions with the column, or column degradation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of formic acid or ammonium formate can improve peak shape.[1][4]
-
Column Evaluation: Try a different column chemistry (e.g., C8 if you are using C18) or a new column of the same type to rule out column degradation.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Problem 2: Low Signal Intensity or Sensitivity
-
Possible Cause: Suboptimal ionization, matrix effects (ion suppression), or inefficient sample extraction.
-
Troubleshooting Steps:
-
Optimize MS Parameters: Systematically tune the ion source parameters, such as ion spray voltage, source temperature, and gas flows, to maximize the signal for this compound.[2][3]
-
Evaluate Matrix Effects: Prepare samples in both neat solvent and the biological matrix to assess the degree of ion suppression or enhancement.[5] If significant matrix effects are observed, improve the sample cleanup procedure.
-
Improve Extraction Recovery: Experiment with different sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to improve the recovery of the analyte and internal standard.[1][2]
-
Problem 3: Inconsistent Retention Times
-
Possible Cause: Unstable HPLC pump performance, column temperature fluctuations, or changes in mobile phase composition.
-
Troubleshooting Steps:
-
Pump Performance: Purge the HPLC pumps to remove any air bubbles and ensure a stable flow rate.
-
Column Temperature: Use a column oven to maintain a consistent temperature throughout the analysis.[2]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Problem 4: Chromatographic Separation of Desloratadine and this compound
-
Possible Cause: Isotope effect. Deuterated internal standards can sometimes elute slightly earlier than the non-deuterated analyte.[6][7]
-
Troubleshooting Steps:
-
Adjust Chromatography: While complete co-elution is ideal, a small, consistent separation is often acceptable as long as it does not impact quantification. Fine-tuning the mobile phase gradient or temperature may help to minimize the separation.
-
Integration Parameters: Ensure that the peak integration parameters are set appropriately to accurately quantify both peaks.
-
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may need to be optimized for your specific application.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample, previously spiked with this compound internal standard.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of binary or quaternary gradients.
-
Column: A C18 or C8 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and a reasonable run time.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. waters.com [waters.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scispace.com [scispace.com]
overcoming matrix effects in Desloratadine-d5 quantification
Welcome to the technical support center for the quantification of Desloratadine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant ion suppression or enhancement in my Desloratadine analysis. What are the common causes and how can I mitigate this?
A1: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of biological samples. They occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte and internal standard (IS) in the mass spectrometer's ion source. For Desloratadine quantification in plasma, the primary culprits are often phospholipids and other endogenous components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. One study demonstrated an 80% reduction in matrix effects for Desloratadine analysis in human plasma using SPE.
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and has been successfully used for Desloratadine quantification with high recovery rates.
-
Protein Precipitation (PPT): While simpler, PPT is often less effective at removing phospholipids and may lead to more significant matrix effects compared to SPE or LLE.
-
HybridSPE-PPT: This technique specifically targets the removal of phospholipids and can significantly reduce matrix effects.
-
-
Chromatographic Separation: Ensure that Desloratadine and this compound are chromatographically separated from the bulk of the matrix components.
-
Adjusting the mobile phase composition and gradient profile can help shift the retention time of Desloratadine away from the elution zones of highly suppressing species like phospholipids.
-
Consider alternative chromatography modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which has been used to minimize matrix effects by eluting the analyte before the bulk of the active pharmaceutical ingredient (API).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a suitable SIL-IS for Desloratadine. Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction. However, be aware of the potential for differential matrix effects (see Q2).
The following diagram illustrates a general workflow for troubleshooting matrix effects:
Technical Support Center: Desloratadine-d5 Stability in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desloratadine-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable, isotopically labeled version of Desloratadine, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Desloratadine in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability in these steps.
Q2: How stable is this compound in human plasma?
While specific stability studies for this compound are not always published separately, its stability is demonstrated through the validation of bioanalytical methods where it is used as an internal standard. The stability of Desloratadine is considered a reliable indicator for the stability of its deuterated analog under the same conditions. The table below summarizes the stability of Desloratadine in human plasma under various storage conditions, as reported in validated LC-MS/MS methods.
Q3: Are there any known stability issues with this compound in other biological matrices like whole blood or urine?
There is limited published data specifically detailing the stability of this compound in whole blood and urine. Only a small percentage of a Desloratadine dose is excreted unchanged in urine[1]. This suggests that Desloratadine may be subject to metabolism or degradation in these matrices. Therefore, it is crucial to perform thorough, matrix-specific stability evaluations as part of your method validation when analyzing this compound in whole blood or urine.
Q4: Can the use of a deuterated internal standard like this compound cause any analytical issues?
Yes, while stable isotope-labeled internal standards are generally reliable, potential issues can arise. These include:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from a chromatography column.
-
Differential Matrix Effects: Even with a co-eluting internal standard, matrix components can sometimes suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate quantification.
-
Isotopic Impurity: The deuterated internal standard may contain a small percentage of the non-deuterated analyte, which can affect the accuracy of measurements at very low concentrations.
It is important to carefully evaluate these potential issues during method development and validation.
Stability Data
The following table summarizes the stability of Desloratadine in human plasma. This data is derived from validated bioanalytical methods and serves as a strong indicator for the stability of this compound when used as an internal standard in these assays.
| Stability Test | Matrix | Storage Condition | Duration | Finding |
| Freeze-Thaw Stability | Human Plasma (K2EDTA) | -20°C to Room Temperature | 3 Cycles | Stable |
| Bench-Top Stability | Human Plasma (K2EDTA) | Room Temperature | Up to 8 hours | Stable |
| Short-Term Storage | Human Plasma (K2EDTA) | 2-8°C | 24 hours | Stable |
| Long-Term Storage | Human Plasma (K2EDTA) | -20°C | At least 30 days | Stable |
| Post-Preparative Stability | Processed Samples in Autosampler | 4°C | Up to 48 hours | Stable |
Experimental Protocols
Protocol: Quantification of Desloratadine in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol provides a general procedure. Specific parameters should be optimized in your laboratory.
1. Materials and Reagents:
-
Desloratadine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Stock and Working Solution Preparation:
-
Prepare individual stock solutions of Desloratadine and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution in 50% methanol (e.g., to 100 ng/mL).
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate concentrations of Desloratadine.
3. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Desloratadine: m/z 311.1 → 259.2
-
This compound: m/z 316.1 → 264.2
-
5. Data Analysis:
-
Quantify Desloratadine by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of Desloratadine in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Desloratadine in plasma.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological matrices.
Issue 1: Poor Peak Shape or Tailing for Desloratadine and/or this compound
-
Possible Cause: Column degradation or contamination.
-
Solution:
-
Flush the column with a strong solvent (e.g., isopropanol).
-
If the problem persists, replace the column with a new one.
-
Ensure proper sample clean-up to minimize matrix components being injected onto the column.
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution:
-
Desloratadine is a basic compound. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to promote good peak shape.
-
Issue 2: High Variability in Results or Poor Precision
-
Possible Cause: Inconsistent sample preparation.
-
Solution:
-
Ensure accurate and consistent pipetting of the sample, internal standard, and precipitation solvent.
-
Vortex all samples for the same amount of time to ensure consistent protein precipitation.
-
Ensure complete reconstitution of the dried extract.
-
-
Possible Cause: Matrix effects.
-
Solution:
-
Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.
-
If significant matrix effects are observed, try a more rigorous sample clean-up method, such as solid-phase extraction (SPE).
-
Adjust the chromatography to separate the analyte from the interfering matrix components.
-
Issue 3: Low Recovery of Desloratadine and/or this compound
-
Possible Cause: Inefficient extraction.
-
Solution:
-
Optimize the protein precipitation step by trying different solvents (e.g., methanol) or solvent-to-plasma ratios.
-
If using SPE, ensure the correct sorbent and elution solvents are being used. Optimize the wash and elution steps.
-
-
Possible Cause: Analyte degradation during sample processing.
-
Solution:
-
Process samples on an ice bath to minimize enzymatic degradation.
-
Minimize the time between sample collection and analysis or freezing.
-
Troubleshooting Decision Tree
References
common sources of error in Desloratadine-d5 analysis
Welcome to the technical support center for Desloratadine-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question: What are the common pitfalls during plasma sample preparation for this compound analysis, and how can they be avoided?
Answer: Common issues in plasma sample preparation include low recovery rates and the introduction of matrix effects. The two primary extraction methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Low Recovery: In LLE, the choice of organic solvent is critical. While various solvents can be used, a combination of ethyl acetate and dichloromethane has been shown to provide high recovery. For SPE, inconsistent recovery can occur. To mitigate this, ensure proper conditioning of the cartridges, typically with methanol followed by water. The elution solvent also plays a significant role; a mixture of ammonia and methanol can yield good recovery. One study reported an average recovery of 90.3% for Desloratadine and 92.5% for this compound using an optimized LLE method. Another study using SPE reported recoveries of 74.6% for Desloratadine.
-
Matrix Effects: These are a significant source of error in LC-MS/MS analysis, caused by co-eluting endogenous components from the plasma that can suppress or enhance the ionization of the analyte and internal standard. While protein precipitation is a simple technique, it is often associated with significant ion suppression. Both LLE and SPE are generally more effective at reducing matrix effects. It has been demonstrated that a well-designed SPE method can lower the matrix effect by up to 80%.
Chromatography & Mass Spectrometry
Question: My chromatographic peaks for this compound are tailing or splitting. What could be the cause and how do I fix it?
Answer: Peak tailing or splitting can arise from several factors related to the column, mobile phase, or injection solvent.
-
Column Issues: Contamination of the column or a partially plugged frit can lead to peak splitting. Flushing the column according to the manufacturer's instructions or replacing the guard column can resolve this.
-
Mobile Phase pH: A mobile phase pH above 7 can cause silica dissolution, leading to a void in the column and resulting in split peaks. It's crucial to use a mobile phase with a pH compatible with the column chemistry.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting and broadening. Whenever possible, dissolve your sample in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
Secondary Interactions: Peak tailing for some, but not all, peaks may indicate secondary interactions between the analyte and the stationary phase. This can sometimes be addressed by adjusting the mobile phase composition or pH.
Question: I am observing high variability in the this compound internal standard signal. What are the likely causes?
Answer: High variability in the internal standard (IS) signal can compromise the accuracy of your results. Potential causes include:
-
Inconsistent Sample Preparation: Errors in pipetting the IS solution or incomplete mixing can lead to variability. Ensure your pipettes are calibrated and that you have a robust vortexing or mixing protocol.
-
Matrix Effects: Even with a stable isotope-labeled internal standard like this compound, severe matrix effects can cause variability in the IS response. This is particularly true if the matrix effect is not consistent across different samples.
-
Stability Issues: The stability of the IS in the stock and working solutions should be verified. Degradation of the IS can lead to a decreasing signal over time.
-
Ion Source Contamination: Buildup of contaminants in the mass spectrometer's ion source can lead to inconsistent ionization and signal suppression. Regular cleaning and maintenance of the ion source are essential.
Analyte Stability
Question: Is Desloratadine susceptible to degradation during analysis, and what conditions should I be mindful of?
Answer: Yes, Desloratadine is susceptible to degradation under certain conditions.
-
Photodegradation: Exposure to UV light can cause significant degradation of Desloratadine. It is advisable to protect samples and standards from light, especially during storage and sample preparation. After 30 hours of UV exposure, the content of Desloratadine has been observed to decrease to almost zero.
-
Temperature and pH: While heating alone may not significantly impact Desloratadine content, its stability can be affected by pH. Studies on syrup formulations have shown that Desloratadine is prone to decomposition and oxidation in the presence of acidic excipients.
-
Oxidative Stress: Desloratadine has been found to degrade significantly under oxidative stress conditions.
It is crucial to perform stability studies under your specific experimental conditions to ensure the integrity of your samples.
Experimental Protocols & Data
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters used for the analysis of Desloratadine and this compound, compiled from various validated methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| LC System | Shimadzu HPLC | Not Specified | Not Specified |
| Column | Hypurity Advance (50 x 4.6 mm, 5 µm) | Xbridge C18 (50 x 4.6 mm, 5 µm) | BDS Hypersil C8 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile/Methanol (40:60), B: Methanol/Water (90:10). Isocratic: 90% A, 10% B | 10 mM Ammonium Formate: Methanol (20:80, v/v) | Acetonitrile: 5mM Ammonium Formate pH 4.3 (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 0.8 mL/min |
| MS System | AB SCIEX API-4000 | Not Specified | MDS SCIEX API-4000 |
| Ionization Mode | Positive Ion Turbo Ion Spray | Positive Ion Electrospray (ESI) | Positive Polarity Turbo Ion Source |
| MRM Transition (Desloratadine) | 311.03 -> 259.10 | 311.2 -> 259.2 | 311.2 -> 259.2 |
| MRM Transition (this compound) | 316.02 -> 264.20 | 316.2 -> 264.3 | 316.2 -> 264.3 |
Sample Extraction Protocols
Solid-Phase Extraction (SPE) Protocol:
-
Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma sample, add 50 µL of this compound internal standard solution and 400 µL of 10 mM disodium hydrogen phosphate solution. Vortex to mix.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.
-
Elute the analytes with 1 mL of an ammonia and methanol solution (3:97 ratio).
-
Evaporate the eluent to dryness under nitrogen at 50°C.
-
Reconstitute the residue in 400 µL of mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol:
-
To a known volume of plasma, add the this compound internal standard.
-
Add an extraction solvent. An ethyl acetate:dichloromethane (80:20) mixture has been shown to be effective.
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
improving peak shape and resolution for Desloratadine-d5
Technical Support Center: Desloratadine-d5 Analysis
Welcome to the technical support center for optimizing the chromatographic analysis of this compound. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is a common issue for basic compounds like Desloratadine and is often characterized by an asymmetric peak with a stretched trailing edge.[1] This phenomenon can compromise resolution and the accuracy of quantification.[2]
Primary Causes and Solutions:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between the basic Desloratadine molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[2][3] These interactions create a secondary, stronger retention mechanism that leads to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ~2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[3][4]
-
Solution 2: Use End-Capped Columns: Employ high-purity, end-capped columns. End-capping chemically modifies the silica surface to block most of the residual silanol groups, reducing the sites available for secondary interactions.[1][4]
-
Solution 3: Increase Buffer Strength: A low buffer concentration may not adequately control the pH at the silica surface. Increasing the buffer strength (e.g., 10-50 mM) can help maintain a consistent pH and improve peak symmetry.[4]
-
-
Column Contamination or Degradation: Impurities from samples or the mobile phase can accumulate on the column, or the stationary phase can degrade over time, exposing more active sites.[4][5]
-
Extra-Column Effects: Excessive volume between the injector, column, and detector can cause band broadening and tailing.
Q2: How can I improve the resolution between this compound and an interfering peak?
Resolution is the measure of separation between two peaks. A resolution value (Rs) of ≥ 1.5 is generally desired for reliable quantification. Poor resolution can be addressed by manipulating the three key factors in the resolution equation: efficiency (N) , selectivity (α) , and retention factor (k') .
Strategies for Improving Resolution:
-
Modify Mobile Phase Composition (Altering Selectivity & Retention):
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter elution strength and selectivity due to different solvent properties.[6]
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of the analytes, which can significantly impact their retention and selectivity.[6]
-
Optimize Organic/Aqueous Ratio: Decreasing the percentage of the organic solvent in a reversed-phase method will increase the retention time for both peaks, which can sometimes provide enough separation for resolution to improve.[6]
-
-
Change Stationary Phase (Altering Selectivity):
-
If co-elution persists, the column chemistry may not be suitable. Switching from a standard C18 column to one with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) can introduce different interaction mechanisms (like π-π interactions) and improve selectivity.[6]
-
-
Adjust Column Parameters (Altering Efficiency):
-
Use a Longer Column: Doubling the column length can increase resolution by a factor of ~1.4, although it will also increase analysis time and backpressure.[6]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) are more efficient and provide sharper peaks, leading to better resolution.[6]
-
-
Optimize Flow Rate and Temperature:
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency and allow more time for analytes to interact with the stationary phase, often improving resolution.[6][7]
-
Adjust Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve mass transfer, leading to sharper peaks and potentially better resolution.[7][8]
-
Q3: My sample solvent seems to be affecting the peak shape. What is the best practice?
Using a sample solvent that is stronger than your mobile phase can cause significant peak distortion, including fronting and splitting.[4][9]
-
Best Practice: Always try to dissolve your sample in the initial mobile phase.[5] If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility. Additionally, keep the injection volume small to minimize the impact of the sample solvent on the chromatography.[4]
Quantitative Data Summary
The following tables summarize typical starting conditions for LC-MS/MS analysis of Desloratadine, derived from validated methods in the literature.
Table 1: Example Chromatographic Conditions for Desloratadine Analysis
| Parameter | Method 1[10] | Method 2[11] | Method 3[12] |
| Column | Xbridge C18 (50 x 4.6 mm, 5 µm) | Hypurity Advance (50 x 4.6 mm, 5 µm) | BDS Hypersil C8 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v) | Solution A : Solution B (90:10, v/v) | Acetonitrile : 5mM Ammonium Formate pH 4.3 (60:40, v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.8 mL/min |
| Mode | Isocratic | Isocratic | Isocratic |
| Injection Volume | Not Specified | 15 µL | Not Specified |
| Run Time | Not Specified | 5 min | 6.5 min |
Table 2: Example Mass Spectrometry Parameters for this compound
| Parameter | Condition 1[10] | Condition 2[12] |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode |
| MRM Transition | m/z 316.2 → 264.3 | m/z 316.2 → 264.3 |
| Internal Standard | This compound | This compound |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Peak Tailing Reduction
This protocol outlines a systematic approach to determine the optimal mobile phase pH to improve the peak shape of this compound.
-
Prepare Stock Buffers: Prepare aqueous buffer solutions (e.g., 20 mM ammonium formate or ammonium acetate) at various pH levels, such as pH 3.0, 4.0, and 5.0.
-
Prepare Mobile Phases: For each pH level, prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 v/v).
-
Column Equilibration: Install a suitable reversed-phase column (e.g., C18) and equilibrate it with the first mobile phase (e.g., pH 5.0) for at least 20-30 column volumes.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Evaluate Peak Shape: Calculate the tailing factor (Asymmetry Factor). A value close to 1.0 is ideal.
-
Test Lower pH: Sequentially switch to the lower pH mobile phases (pH 4.0, then pH 3.0). Ensure the column is thoroughly equilibrated with each new mobile phase before injection.
-
Compare Results: Compare the chromatograms and tailing factors obtained at each pH level. The optimal pH should provide the most symmetrical peak without compromising retention or resolution from other components.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for diagnosing and solving common peak shape problems encountered during this compound analysis.
Caption: A troubleshooting workflow for diagnosing common peak shape issues.
Factors Affecting Chromatographic Resolution
This diagram illustrates the key parameters that can be adjusted to improve the resolution between two chromatographic peaks.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting poor recovery of Desloratadine-d5 in sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Desloratadine-d5 during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the sample preparation of this compound, offering potential causes and actionable solutions.
Q1: Why is the recovery of my internal standard, this compound, consistently low?
Low recovery of this compound can stem from several factors throughout the extraction process. Common causes include:
-
Suboptimal pH: The extraction efficiency of Desloratadine, a basic compound, is highly dependent on the pH of the sample matrix.
-
Inappropriate Extraction Solvent/Sorbent: The choice of solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) is critical for effective partitioning and elution.
-
Incomplete Elution: The analyte may be strongly retained on the SPE sorbent, leading to poor recovery in the final eluate.
-
Analyte Degradation: Desloratadine can be susceptible to degradation under certain conditions, such as exposure to light or extreme temperatures.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis.
Troubleshooting Steps:
-
pH Optimization: Ensure the pH of the sample is adjusted to be at least 2 units above the pKa of Desloratadine (approximately 4.2 and 9.4) to maintain it in its neutral, more organic-soluble form for LLE or appropriate retention on SPE sorbents.
-
Solvent/Sorbent Selection: For LLE, consider solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. For SPE, mixed-mode or polymeric sorbents can be effective.
-
Elution Optimization: For SPE, ensure the elution solvent is strong enough to disrupt the interactions between this compound and the sorbent. This may involve increasing the organic solvent concentration or adding a small amount of acid or base to the elution solvent.
-
Stability Assessment: Perform stability studies to assess the degradation of this compound under your specific sample handling and storage conditions.[2] Minimize exposure to light and maintain appropriate temperatures.
-
Matrix Effect Evaluation: To investigate matrix effects, compare the response of this compound in a neat solution to its response in an extracted blank matrix spiked post-extraction.
Q2: I am using Liquid-Liquid Extraction (LLE) and observing poor recovery. What can I do to improve it?
Potential Causes:
-
Incorrect pH of the aqueous phase.
-
Inappropriate organic solvent.
-
Insufficient mixing/vortexing.
-
Formation of an emulsion.
-
Analyte back-extraction.
Troubleshooting Steps:
-
Verify pH: As mentioned, ensure the sample pH is basic to neutralize Desloratadine.
-
Solvent Choice: Select a water-immiscible organic solvent that has a good affinity for Desloratadine. MTBE and ethyl acetate are common choices.
-
Optimize Mixing: Ensure thorough mixing of the aqueous and organic phases to facilitate analyte transfer. Increase vortexing time or use a mechanical shaker.
-
Break Emulsions: If an emulsion forms, try adding salt (salting out), centrifuging at a higher speed, or cooling the sample.
-
Prevent Back-Extraction: After separation, promptly transfer the organic layer to a clean tube to prevent the analyte from partitioning back into the aqueous phase.
Q3: My Solid-Phase Extraction (SPE) protocol is yielding low and inconsistent recoveries for this compound. What should I check?
Potential Causes:
-
Improper conditioning or equilibration of the SPE cartridge.
-
Incorrect sample pH during loading.
-
Inappropriate wash solvent.
-
Suboptimal elution solvent.
-
Channeling in the SPE cartridge.
-
Exceeding the sorbent capacity.
Troubleshooting Steps:
-
Proper Cartridge Preparation: Always pre-condition the SPE cartridge with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution that mimics the sample's pH.
-
Sample Loading Conditions: Ensure the sample is at the optimal pH for retention on the chosen sorbent. For reversed-phase SPE, a higher pH will neutralize Desloratadine, increasing its retention.
-
Wash Step Optimization: The wash solvent should be strong enough to remove interferences without eluting this compound. A wash with a low percentage of organic solvent is often effective.
-
Elution Solvent Selection: The elution solvent must be strong enough to desorb the analyte. For reversed-phase SPE, this is typically a high percentage of organic solvent. For mixed-mode SPE, the elution may require a pH modification.
-
Prevent Channeling: Ensure a consistent and slow flow rate during sample loading, washing, and elution to prevent the formation of channels in the sorbent bed.
-
Check Sorbent Capacity: Ensure the amount of analyte and other matrix components loaded onto the cartridge does not exceed the sorbent's binding capacity.
Q4: Can protein precipitation be used for this compound extraction, and what are the potential pitfalls?
Yes, protein precipitation is a simple and rapid method for sample preparation. However, it may have lower recovery and introduce more matrix effects compared to LLE or SPE.
Potential Pitfalls:
-
Incomplete Protein Removal: Can lead to column clogging and ion suppression.
-
Co-precipitation of Analyte: this compound may get trapped in the precipitated protein pellet.
-
Significant Matrix Effects: This method results in a less clean extract, which can impact the accuracy and precision of LC-MS/MS analysis.
Recommendations:
-
Choice of Precipitant: Acetonitrile is a common and effective precipitating agent.
-
Optimize Precipitant-to-Sample Ratio: A 3:1 or 4:1 ratio of precipitant to sample is typically used.
-
Thorough Vortexing and Centrifugation: Ensure complete protein precipitation and a compact pellet.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the pellet.
Data Summary: Comparison of Extraction Methods
The following table provides a qualitative and indicative comparison of different extraction methods for this compound. Absolute recovery values can vary significantly based on the specific matrix and optimized protocol.
| Extraction Method | Typical Recovery Range | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 75-95% | High recovery, clean extracts | Labor-intensive, requires solvent evaporation, potential for emulsion formation |
| Solid-Phase Extraction (SPE) | 80-100% | High recovery, very clean extracts, amenable to automation | More expensive, requires method development |
| Protein Precipitation (PPT) | 60-85% | Fast, simple, inexpensive | Less clean extracts, higher matrix effects, potential for lower recovery |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) and vortex briefly.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Loading: To 100 µL of plasma sample, add 25 µL of this compound internal standard and 200 µL of the weak buffer. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the weak buffer, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound with 500 µL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.
Caption: Troubleshooting workflow for poor this compound recovery.
References
selecting the right mobile phase for Desloratadine-d5 HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for selecting the appropriate mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Desloratadine-d5. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of an organic solvent and an aqueous buffer. Based on established methods for Desloratadine, a good initial mobile phase could be a combination of methanol and water, or acetonitrile and water.[1][2][3] Some methods also employ a three-component mobile phase, such as acetonitrile, methanol, and a phosphate buffer.[4]
Q2: How does the organic modifier (methanol vs. acetonitrile) affect the separation?
Both methanol and acetonitrile are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a stronger elution strength than methanol, meaning analytes will elute faster. The choice between them can affect selectivity (the separation between different compounds). It is often determined empirically to achieve the best resolution.
Q3: Why is a buffer used in the mobile phase?
Desloratadine is a basic compound. Using a buffer in the mobile phase helps to control the pH and maintain a consistent ionization state of the analyte. This leads to more reproducible retention times and improved peak shape. Phosphate buffers are commonly used for this purpose.[4]
Q4: What is a typical detection wavelength for this compound?
The detection wavelength for Desloratadine is typically in the UV range. Common wavelengths used in published methods are around 242 nm, 247 nm, 256 nm, and 280 nm.[1][3][4][5] A wavelength of approximately 280 nm is also cited in the British Pharmacopoeia for Desloratadine analysis.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase selection and optimization.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Incorporate a buffer (e.g., phosphate buffer) to maintain a pH where the analyte is in a single ionic form.[4]
-
Add an Amine Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol groups.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
Issue 2: Inadequate Retention (Analyte Elutes Too Quickly)
-
Possible Cause: The mobile phase is too "strong" (has a high percentage of organic solvent).
-
Solution:
-
Decrease Organic Solvent Percentage: Gradually decrease the proportion of methanol or acetonitrile in the mobile phase.
-
Switch to a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol, which has a lower elution strength.
-
Issue 3: Excessive Retention (Long Run Times)
-
Possible Cause: The mobile phase is too "weak" (has a low percentage of organic solvent).
-
Solution:
-
Increase Organic Solvent Percentage: Gradually increase the proportion of methanol or acetonitrile in the mobile phase.
-
Switch to a Stronger Organic Solvent: If using methanol, consider switching to acetonitrile.
-
Issue 4: Poor Resolution Between this compound and Other Components
-
Possible Cause: The mobile phase composition is not optimal for separating the compounds of interest.
-
Solution:
-
Change the Organic Modifier: If using methanol, try acetonitrile, or vice versa. The change in selectivity might improve resolution.
-
Adjust the Mobile Phase pH: Modifying the pH can alter the retention characteristics of ionizable compounds, potentially improving separation.
-
Introduce a Third Solvent: Consider a ternary mobile phase, such as acetonitrile/methanol/buffer, to fine-tune selectivity.[4][5]
-
Experimental Protocols and Data
Table 1: Example HPLC Methods for Desloratadine Analysis
| Parameter | Method 1[1][2][7] | Method 2[4] | Method 3[5] | Method 4[3] | Method 5[8] |
| Column | Phenomenex C18 (250mm x 4.6mm, 5µm) | RP-C18 (250 mm x 4.6 mm, 5 µm) | Sheisedo-C18 (250mm x 4.6mm, 5 µm) | Cogent Hyper Similars C18 (250mm x 4.6mm, 5µm) | Agilent C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Methanol: Water (70:30, v/v) | Acetonitrile: 0.05 M Phosphate Buffer: Methanol (48:45:7, v/v/v) | Acetonitrile: Methanol: Water (35:40:25, v/v/v) | Acetonitrile: DI Water (25:75, v/v) | Methanol: 0.1% o-phosphoric acid in water (75:25, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection | 242 nm | 247 nm | 256 nm | 280 nm | 260 nm |
| Retention Time | 5.79 min | 3.5 min | 3.004 min | Not Specified | Not Specified |
Visualizations
Logical Workflow for Mobile Phase Selection
Caption: A flowchart illustrating the systematic approach to selecting and optimizing the mobile phase for HPLC analysis.
Troubleshooting Decision Tree for Common HPLC Issues
Caption: A decision tree to guide troubleshooting for common HPLC issues such as poor peak shape, inadequate retention, and poor resolution.
References
Desloratadine-d5 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Desloratadine-d5. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound should be stored in a refrigerator at 2-8°C in a tightly sealed container to prevent moisture absorption. It should be kept in a dry and well-ventilated area.
Q2: How should I handle this compound in the laboratory?
A2: It is crucial to handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust and aerosols.[1] Always use appropriate personal protective equipment (PPE), including safety goggles with side-shields and chemical-resistant gloves.[1] Avoid direct contact with skin and eyes.
Q3: What are the known stability characteristics of Desloratadine?
A3: Studies on Desloratadine, the non-deuterated parent compound, indicate that it is stable under acidic, basic, hydrolytic, and photolytic conditions. However, it shows significant degradation under oxidative and thermal stress.[2] Degradation is also accelerated by moisture.
Q4: In which solvents is this compound soluble?
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent results in LC-MS analysis when using this compound as an internal standard.
-
Possible Cause A: Chromatographic Peak Splitting. Deuterated internal standards can sometimes exhibit slight differences in retention times compared to their non-deuterated counterparts, which can lead to peak splitting or broadening. This can be caused by uneven column packing, high sample concentration, or temperature fluctuations.
-
Solution: Ensure the column is packed evenly. Consider diluting the sample to an appropriate concentration. Maintain a stable temperature for the column and mobile phase.
-
-
Possible Cause B: Differential Matrix Effects. Matrix effects can cause ion suppression or enhancement in mass spectrometry, and these effects may differ between the analyte and the deuterated internal standard, even with co-elution.[3][4][5]
-
Solution: Optimize the sample preparation method to remove interfering matrix components. Ensure complete co-elution of the analyte and the internal standard; if necessary, use a column with lower resolution to achieve peak overlapping.[6] Consider using a different ionization source or modifying the mobile phase to minimize matrix effects.
-
-
Possible Cause C: Deuterium Exchange. Although less common, there is a potential for deuterium exchange with protons from the solvent, especially under acidic or basic conditions.
-
Solution: Avoid storing this compound in acidic or basic solutions for extended periods. Prepare solutions fresh whenever possible.
-
Issue 2: Unexpected degradation of this compound during an experiment.
-
Possible Cause A: Exposure to Heat. Desloratadine has been shown to be unstable in the presence of dry heat.[2][7]
-
Solution: Maintain controlled temperature conditions throughout your experiment. Avoid exposing the compound or its solutions to high temperatures.
-
-
Possible Cause B: Oxidative Stress. The compound is susceptible to oxidative degradation.[2][7]
-
Solution: Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if your experimental conditions are prone to oxidation. Avoid sources of free radicals.
-
Data Presentation
The following table summarizes the stability of the parent compound, Desloratadine, under various stress conditions. This data can serve as a valuable reference for designing experiments with this compound, as similar degradation patterns are expected.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 1 hour | Room Temperature | 7.44 |
| Base Hydrolysis | 0.1 M NaOH | Not Specified | Not Specified | Significant |
| Oxidative | 3% H₂O₂ | Not Specified | Not Specified | Significant |
| Thermal (Dry Heat) | 105°C | 24 hours | 105°C | Not significant |
| Photolytic | UV Light | 30 hours | Not Specified | ~100 |
Note: The quantitative data presented is for the non-deuterated Desloratadine and is sourced from multiple studies. The exact degradation percentages can vary based on the specific experimental setup.[2][6][7][8]
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This generalized protocol outlines the steps for conducting forced degradation studies on a drug substance like this compound to understand its stability profile.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Take a known volume of the stock solution.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Keep the mixture at room temperature for a specified duration (e.g., 1 hour).
-
Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute to a final concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Take a known volume of the stock solution.
-
Add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified duration.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a specified duration.
-
Dilute to a final concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid this compound in a hot air oven maintained at a specific temperature (e.g., 70°C) for a set period (e.g., 24 hours).
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve a known amount of the heat-treated sample in a suitable solvent and dilute to a final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm) for a defined period.
-
Take samples at various time points and analyze for degradation.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as HPLC or UPLC, to separate and quantify the parent compound and any degradation products.
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Desloratadine Using Desloratadine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical method validation for Desloratadine, a tricyclic H1-antihistamine, with a focus on the use of its deuterated stable isotope, Desloratadine-d5, as an internal standard. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte throughout the sample preparation and analysis process, thus correcting for variability. This guide will delve into the performance of this method and discuss the theoretical comparison with other potential internal standards.
Performance Characteristics of Desloratadine Analysis with this compound
The use of this compound as an internal standard in the bioanalysis of Desloratadine has been well-established in multiple validated methods. The data presented in the following table is a summary of performance characteristics from published studies, showcasing the method's robustness, sensitivity, and accuracy.
| Validation Parameter | Performance with this compound |
| Linearity Range | 5.0 - 5000.0 pg/mL[1] |
| 100 - 11,000 pg/mL[2] | |
| Correlation Coefficient (r²) | ≥ 0.9994[1] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[1] |
| 100 pg/mL[2] | |
| Intra-day Precision (%CV) | 0.7 - 2.0%[1] |
| Inter-day Precision (%CV) | 0.7 - 2.7%[1] |
| Intra-day Accuracy (% Nominal) | 101.4 - 102.4%[1] |
| Inter-day Accuracy (% Nominal) | 99.5 - 104.8%[1] |
| Mean Recovery (Desloratadine) | 90.3%[1] |
| Mean Recovery (this compound) | 92.5%[1] |
Experimental Protocol: Quantification of Desloratadine in Human Plasma
This section details a typical experimental protocol for the quantification of Desloratadine in human plasma using this compound as an internal standard, based on established and validated methods.
1. Sample Preparation (Liquid-Liquid Extraction - LLE) [1]
-
To 400 µL of human plasma, add 100 µL of this compound internal standard working solution (10 ng/mL).
-
Briefly vortex the sample for 5 minutes.
-
Add 100 µL of 0.1 M NaOH solution and 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions [1]
-
HPLC System: A system capable of delivering a stable isocratic flow.
-
Column: Xbridge C18 (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM ammonium formate : methanol (20:80, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 15 µL.
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Desloratadine: m/z 311.2 → 259.2
-
This compound: m/z 316.2 → 264.3
-
Visualizing the Workflow and Comparative Logic
To better understand the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of the bioanalytical method for Desloratadine quantification.
Caption: A diagram comparing the properties of a deuterated internal standard versus a structurally similar analog.
Discussion: this compound vs. Alternative Internal Standards
While this compound is the preferred internal standard for Desloratadine bioanalysis, it is useful to compare its properties with other potential, though less ideal, alternatives.
Deuterated Internal Standard (this compound): The Gold Standard
The primary advantage of using a stable isotope-labeled internal standard like this compound is its near-identical chemical and physical properties to the analyte, Desloratadine. This results in:
-
Similar Extraction Recovery: this compound will behave almost identically to Desloratadine during sample preparation, meaning any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard.
-
Co-elution: In most chromatographic systems, the deuterated standard co-elutes with the analyte, which is ideal for correcting for matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer.
-
Improved Precision and Accuracy: By effectively correcting for variations in sample preparation and matrix effects, the use of a deuterated internal standard leads to higher precision and accuracy in the quantification of the analyte.
The main drawbacks of deuterated standards are their higher cost and the need to ensure that the labeled positions are stable and that there is no isotopic interference with the analyte.
Structurally Similar Analog (e.g., Loratadine)
An alternative approach is to use a structurally similar compound as the internal standard. For Desloratadine, its parent drug, Loratadine, could be considered.
-
Advantages: Structurally similar analogs are often more readily available and less expensive than their deuterated counterparts.
-
Disadvantages:
-
Different Chromatographic Behavior: While similar, the analog will likely have a different retention time than the analyte. This means it may not experience the same matrix effects, leading to less effective correction.
-
Variable Extraction Recovery: The slight differences in structure can lead to differences in extraction efficiency, which can introduce variability and inaccuracy into the results.
-
Potential for Cross-talk: If the analog can be converted to the analyte (or vice-versa) during sample processing or in the ion source, it can lead to inaccurate quantification.
-
The validation data for the analytical method of Desloratadine using this compound as an internal standard demonstrates a highly sensitive, precise, and accurate method suitable for pharmacokinetic and bioequivalence studies. While alternative internal standards, such as structurally similar analogs, can be used, they are unlikely to provide the same level of performance. The near-identical behavior of this compound to Desloratadine throughout the analytical process makes it the superior choice for correcting for the inevitable variabilities encountered in bioanalysis, thereby ensuring the highest quality data. For researchers and drug development professionals, the investment in a deuterated internal standard is justified by the increased reliability and robustness of the analytical method.
References
- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Desloratadine-d5: A Superior Internal Standard for Bioanalytical Applications
A detailed comparison of Desloratadine-d5 with alternative internal standards, supported by experimental data, demonstrates its enhanced performance in ensuring accurate and reliable quantification of Desloratadine in complex biological matrices.
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Desloratadine, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery and matrix effects. This guide provides an objective comparison of this compound, a stable isotope-labeled (SIL) internal standard, with other alternatives, primarily structural analogs, supported by experimental data from various studies.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality control samples. Its signal is used to normalize the signal of the analyte of interest, correcting for potential variability during the analytical process. The two main types of internal standards used are stable isotope-labeled (SIL) internal standards and structural analogs.
Stable Isotope-Labeled (SIL) Internal Standards , such as this compound, are considered the gold standard. In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Structural Analogs are compounds with a chemical structure similar to the analyte but not identical. While they can be a more cost-effective option, their physicochemical properties may differ significantly from the analyte, potentially leading to less accurate correction for matrix effects and recovery variations.
Performance Comparison: this compound vs. Structural Analogs
The superiority of this compound as an internal standard is evident when comparing its performance against structural analogs across key bioanalytical validation parameters.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies utilizing this compound and a study employing structural analogs (Cyproheptadine and Diphenhydramine) for the analysis of Desloratadine (or its parent drug, Loratadine).
| Parameter | This compound | Structural Analog (Cyproheptadine for Desloratadine) | Reference |
| Analyte | Desloratadine | Desloratadine (metabolite of Loratadine) | [1],[2] |
| Mean Recovery (%) | 72.9 - 92.5 | Not explicitly reported for Desloratadine IS | [1][3] |
| Precision (%CV) | |||
| - Intra-day | 0.7 - 4.6 | < 15% (for Loratadine and Desloratadine analysis) | [1][3] |
| - Inter-day | 0.7 - 5.1 | < 15% (for Loratadine and Desloratadine analysis) | [1][3] |
| Accuracy (% Nominal) | 99.5 - 104.8 | 85-115% (for Loratadine and Desloratadine analysis) | [1][3] |
| Matrix Effect (%CV) | 0.9 - 2.2 | Not explicitly reported for Desloratadine IS | [3] |
Table 1: Performance Metrics of this compound vs. a Structural Analog Internal Standard.
| Parameter | Study 1 (this compound IS) | Study 2 (this compound IS) | Reference |
| Analyte | Desloratadine & 3-OH Desloratadine | Desloratadine | [3],[1] |
| Mean Recovery of Analyte (%) | 74.6 (Desloratadine), 69.3 (3-OHD) | 90.3 (Desloratadine) | [1][3] |
| Mean Recovery of IS (%) | 72.9 | 92.5 | [1][3] |
| Intra-day Precision (%CV) | 4.6 (LLOQ) | 0.7 - 2.0 | [1][3] |
| Inter-day Precision (%CV) | 4.4 | 0.7 - 2.7 | [1][3] |
| Intra-day Accuracy (%) | 100.4 (LLOQ) | 101.4 - 102.4 | [1][3] |
| Inter-day Accuracy (%) | 100.1 | 99.5 - 104.8 | [1][3] |
Table 2: Detailed Validation Data for Bioanalytical Methods using this compound as an Internal Standard.
The data clearly indicates that methods using this compound achieve excellent precision and accuracy, with tight control over matrix effects. The recovery of this compound closely tracks that of the analyte, which is a key characteristic of an ideal internal standard. While the study using structural analogs for the simultaneous analysis of loratadine and desloratadine met regulatory requirements, the use of a stable isotope-labeled internal standard is widely acknowledged to provide more reliable compensation for matrix effects and variability in sample processing.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summarized protocols from studies utilizing this compound and a structural analog.
Key Experiment: Bioanalysis of Desloratadine in Human Plasma using LC-MS/MS with this compound IS
Objective: To quantify the concentration of Desloratadine in human plasma.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, add 50 µL of this compound working solution (10 ng/mL).
-
Vortex for 30 seconds.
-
Add 200 µL of 2% v/v formic acid in water and vortex.
-
Load the entire mixture onto a pre-conditioned SPE cartridge (Oasis MCX).
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
-
LC-MS/MS Analysis:
-
Chromatographic System: HPLC system (e.g., Shimadzu) with a C18 analytical column (e.g., Hypurity Advance, 50 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (e.g., 90:10 v/v) at a flow rate of 1 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB SCIEX API-4000) with an electrospray ionization (ESI) source in positive ion mode.[3]
-
MRM Transitions:
-
Key Experiment: Bioanalysis of Loratadine and Desloratadine in Beagle Plasma using LC-MS/MS with Structural Analog IS
Objective: To simultaneously quantify the concentration of Loratadine and Desloratadine in beagle plasma.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 µL of beagle plasma, add 10 µL of the internal standard working solution (Cyproheptadine for Desloratadine).
-
Add 50 µL of 1 M sodium hydroxide solution and vortex.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/n-hexane, 1:1, v/v) and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
-
LC-MS/MS Analysis:
-
Chromatographic System: UPLC system (e.g., Waters ACQUITY) with a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[2]
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an ESI source in positive ion mode.[2]
-
MRM Transitions:
-
Desloratadine: m/z 311.1 -> 259.1
-
Cyproheptadine (IS): m/z 288.2 -> 96.1[2]
-
-
Mandatory Visualization
Desloratadine Metabolism Pathway
The metabolic pathway of Desloratadine is a critical aspect of its pharmacology. The following diagram illustrates the major metabolic conversion of Desloratadine to its active metabolite, 3-hydroxydesloratadine.
Caption: Major metabolic pathway of Desloratadine.
Experimental Workflow for Bioanalysis
The general workflow for the bioanalysis of Desloratadine in plasma using an internal standard is depicted below. This workflow is applicable to both this compound and structural analog methods, with variations in the specific sample preparation and LC-MS/MS conditions.
Caption: General workflow for Desloratadine bioanalysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended approach for the bioanalysis of Desloratadine. Experimental data consistently demonstrates that this compound provides superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to the use of structural analogs. Its chemical identity with the analyte ensures that it behaves similarly during sample extraction and ionization, leading to more reliable and reproducible quantification. While structural analogs can be employed, particularly in methods for simultaneous analysis of multiple compounds, the potential for differential matrix effects and recovery necessitates more rigorous validation to ensure data integrity. For high-stakes applications such as clinical trials and regulatory submissions, the investment in a high-quality SIL internal standard like this compound is justified by the enhanced quality and reliability of the resulting bioanalytical data.
References
- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Desloratadine-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For the antihistamine desloratadine, a key component of this analytical rigor lies in the selection of an appropriate internal standard for chromatographic assays. This guide provides a comprehensive comparison of the performance of Desloratadine-d5, a deuterated analog, against other non-deuterated alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their analytical method development.
The Gold Standard: this compound
This compound is a stable isotope-labeled version of the analyte of interest, desloratadine. In mass spectrometric detection, it is differentiated from the unlabeled drug by its higher mass-to-charge ratio (m/z). The co-elution of the analyte and its deuterated internal standard is a significant advantage, as they experience identical conditions throughout the analytical process, from sample preparation to detection. This intrinsic similarity allows this compound to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision.
Performance Data with this compound
Multiple studies utilizing this compound as an internal standard for the quantification of desloratadine in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have consistently demonstrated its reliability. The following tables summarize key validation parameters from published research.
Table 1: Accuracy and Precision of Desloratadine Quantification using this compound
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LLOQ (0.100 ng/mL) | 4.6 | - | 100.4 | - | [1] |
| Low QC (0.284 ng/mL) | - | - | - | - | [1] |
| Medium QC (4.5 ng/mL) | - | - | - | - | [1] |
| High QC (9.0 ng/mL) | - | - | - | - | [1] |
| LLOQ (5.0 pg/mL) | 2.0 | 2.7 | 102.4 | 104.8 | [2] |
| Low QC (15.0 pg/mL) | 1.5 | 1.9 | 101.4 | 101.7 | [2] |
| Medium QC (2500.0 pg/mL) | 0.7 | 0.7 | 101.8 | 99.5 | [2] |
| High QC (3500.0 pg/mL) | 1.2 | 1.3 | 101.7 | 100.6 | [2] |
| LLOQ (40.1 pg/mL) | <6.5 | <4.3 | - | - | |
| LLOQ (25 pg/mL) | 15.1 | - | -12.8 (%bias) | - | |
| Low QC (75 pg/mL) | - | ≤7.5 | - | 4.1 to 8.0 (%bias) | |
| Medium QC (1000 pg/mL) | - | ≤7.5 | - | 4.1 to 8.0 (%bias) | |
| High QC (7500 pg/mL) | - | ≤7.5 | - | 4.1 to 8.0 (%bias) |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 2: Recovery and Matrix Effect with this compound
| Parameter | Desloratadine | This compound (IS) | Reference |
| Mean Recovery | 74.6% | 72.9% | [1] |
| Overall Average Recovery | 90.3% | 92.5% | [2] |
| Matrix Effect (%CV at LQC) | 2.0 | - | [1] |
| Matrix Effect (%CV at HQC) | 0.9 | - | [1] |
| Matrix Effect (ion-suppression) | 0.5% | - |
IS: Internal Standard
Alternative Internal Standards: A Comparative Overview
While this compound is considered the ideal internal standard, its availability and cost can sometimes lead researchers to consider alternatives. Commonly used alternatives are structurally similar compounds, also known as analog internal standards. For desloratadine analysis, compounds such as loratadine, cyproheptadine, diphenhydramine, and desipramine have been employed, particularly in methods for the simultaneous quantification of loratadine and desloratadine.
The primary drawback of using a structural analog is that its physicochemical properties are not identical to the analyte. This can lead to differences in extraction efficiency, chromatographic retention, and ionization response, potentially compromising the accuracy and precision of the assay.
Table 3: Performance Data with Alternative Internal Standards (for simultaneous Loratadine and Desloratadine analysis)
| Internal Standard | Analyte(s) | Key Validation Data | Reference |
| Cyproheptadine & Diphenhydramine | Loratadine & Desloratadine | Good linear correlation over the concentration ranges. | |
| Desipramine | Loratadine & Desloratadine | Intra- and inter-batch precision (%CV) < 9%. |
It is important to note that the validation data for these alternative internal standards were generated in the context of simultaneous analysis of both loratadine and desloratadine. Direct comparative data for the sole quantification of desloratadine using these alternatives is limited in the reviewed literature.
Experimental Protocols
Method Using this compound Internal Standard
A common experimental workflow for the quantification of desloratadine in human plasma using this compound as an internal standard involves the following steps:
-
Sample Preparation: Plasma samples are typically prepared using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from matrix components.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, often employing a C18 reversed-phase column. An isocratic or gradient mobile phase is used to separate desloratadine and this compound from other components.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both desloratadine and this compound.
Signaling Pathway of H1 Receptor Antagonism
Desloratadine functions as an antagonist of the histamine H1 receptor. The following diagram illustrates the simplified signaling pathway.
Conclusion: The Superiority of a Deuterated Internal Standard
The presented data unequivocally demonstrates that this compound provides a highly accurate and precise method for the quantification of desloratadine in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis due to its ability to mimic the behavior of the analyte throughout the analytical process, thereby minimizing variability.
While alternative, non-deuterated internal standards can be used, they introduce a greater potential for analytical error. The differences in their chemical structures compared to desloratadine can result in inconsistent recoveries and differential susceptibility to matrix effects, ultimately impacting the reliability of the quantitative results.
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their bioanalytical data for desloratadine, the use of this compound as an internal standard is strongly recommended. Its proven performance ensures the robustness and reliability of the analytical method, which is critical for pharmacokinetic studies, bioequivalence trials, and other applications in the drug development pipeline.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Desloratadine Using Desloratadine-d5
For researchers, scientists, and drug development professionals, establishing a robust, reliable, and sensitive bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of published methodologies for the quantification of Desloratadine in biological matrices, specifically utilizing Desloratadine-d5 as an internal standard. The focus is on the critical validation parameters of linearity and range, supported by detailed experimental protocols.
Linearity and Range Comparison
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for Desloratadine quantification.
| Linearity Range | Correlation Coefficient (r²) | Matrix | Internal Standard | Sample Preparation | Reference |
| 5.0–5000.0 pg/mL | ≥0.9994 | Human Plasma | This compound | Liquid-Liquid Extraction (LLE) | [1][2][3] |
| 100–11,000 pg/mL | Not Specified | Human Plasma | This compound | Solid-Phase Extraction (SPE) | [4] |
| 0.8–800 ng/mL | 0.999 | Beagle Plasma | Diphenhydramine | Liquid-Liquid Extraction (LLE) | [5][6] |
| 0.05–10 ng/mL | Not Specified | Human Plasma | Not Specified | Not Specified | [1] |
| 25–10,000 pg/mL | Not Specified | Not Specified | Not Specified | Solid-Phase Extraction (SPE) | [1] |
Experimental Workflows
A generalized workflow for the quantification of Desloratadine using an internal standard approach with LC-MS/MS is depicted below. This process typically involves sample preparation to isolate the analyte and internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
References
- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Desloratadine-d4 and Desloratadine-d5 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Desloratadine, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterated analogs of the analyte are frequently employed. This guide provides a comparative overview of two such standards: Desloratadine-d4 and Desloratadine-d5, with a focus on their performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Principles of Internal Standard Selection
An ideal internal standard should mimic the analyte's chemical and physical properties throughout sample preparation and analysis to compensate for variability.[1][2][3] Key characteristics include similar extraction recovery, chromatographic retention, and ionization efficiency, but with a distinct mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.[4] Stable isotope-labeled internal standards, such as deuterated Desloratadine, are considered the most suitable as they co-elute with the analyte and experience similar matrix effects.[3][4]
The selection of a suitable internal standard is a critical step in the development of a robust bioanalytical method. The following diagram illustrates the logical workflow for this process.
Performance Data: Desloratadine-d4 vs. This compound
This compound as an Internal Standard
Several studies have successfully employed this compound for the quantification of Desloratadine in human plasma.[5][6][7] The data presented below is a summary from a representative LC-MS/MS method.
Table 1: Performance Characteristics of a Bioanalytical Method Using this compound
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 5.0–5000.0 pg/mL[6] |
| Correlation Coefficient (r²) | ≥0.9994[6] | |
| Precision | Intra-day (%CV) | 0.7–2.0%[6] |
| Inter-day (%CV) | 0.7–2.7%[6] | |
| Accuracy | Intra-day (% Nominal) | 101.4–102.4%[6] |
| Inter-day (% Nominal) | 99.5–104.8%[6] | |
| Recovery | Mean Recovery of Desloratadine | 90.3%[6] |
| Mean Recovery of this compound | 92.5%[6] | |
| Matrix Effect | %CV at LQC and HQC | LQC: 2.0%, HQC: 0.9% for Desloratadine[5] |
Desloratadine-d4 as an Internal Standard
Information on the use of Desloratadine-d4 is also available, particularly in methods that simultaneously quantify Desloratadine and its active metabolite, 3-hydroxydesloratadine.[8]
Table 2: Performance Characteristics of a Bioanalytical Method Using Desloratadine-d4
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.05–10 ng/mL[8] |
| Regression | Quadratic (weighted 1/concentration)[8] | |
| Precision & Accuracy | - | Method was shown to be accurate and rapid[8] |
| Recovery | - | Not explicitly stated |
| Matrix Effect | - | Not explicitly stated |
Experimental Protocols
The following are representative experimental protocols for the analysis of Desloratadine in human plasma using a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.[6]
Chromatographic Conditions
-
Column: Xbridge C18 (50 mm × 4.6 mm, 5 µm)[6]
-
Mobile Phase: 10 mM ammonium formate : methanol (20:80, v/v)[6]
-
Flow Rate: 0.7 mL/min[6]
-
Column Temperature: 40°C[6]
-
Injection Volume: 10 µL
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Discussion and Conclusion
Both Desloratadine-d4 and this compound have been successfully used as internal standards for the bioanalysis of Desloratadine. The choice between the two may depend on commercial availability, cost, and the specific requirements of the analytical method.
The key considerations when selecting between these two deuterated standards include:
-
Mass Difference: A mass difference of at least 3 Da from the analyte is generally recommended to minimize potential isotopic crosstalk. Both d4 and d5 variants satisfy this criterion.
-
Isotopic Purity: The isotopic purity of the internal standard is crucial. The unlabeled analyte should be present in negligible amounts to avoid interference with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).[4]
-
Stability of Deuterium Labels: The deuterium atoms should be on stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.
Based on the available data, methods utilizing this compound have been thoroughly validated and have demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery. While Desloratadine-d4 has also been used effectively, the detailed performance metrics are not as comprehensively reported in the provided literature.
For researchers developing new bioanalytical methods for Desloratadine, this compound appears to be a well-documented and robust choice for an internal standard. However, Desloratadine-d4 is also a viable option, and the ultimate selection should be based on a thorough in-house validation that confirms its suitability for the intended application.
References
- 1. cerilliant.com [cerilliant.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Desloratadine-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like Desloratadine-d5 is a critical parameter ensuring accuracy and reliability in quantitative bioanalytical studies. This guide provides a comparative overview of analytical methodologies for assessing the isotopic purity of this compound, supported by experimental data and detailed protocols.
This compound, a deuterium-labeled analog of the antihistamine Desloratadine, is widely used as an internal standard in pharmacokinetic and bioequivalence studies. The incorporation of five deuterium atoms introduces a mass shift that allows for its differentiation from the unlabeled drug in mass spectrometry-based assays. However, the presence of residual, lower-deuterated species (d0 to d4) can impact the accuracy of quantification. Therefore, rigorous assessment of its isotopic purity is paramount.
Comparative Analysis of Commercially Available this compound
| Supplier | Reported Purity/Information | Analytical Methods Cited |
| MedchemExpress | 99.74% (overall purity) | 1H-NMR, Mass Spectrometry, RP-HPLC |
| Cayman Chemical | ≥98% (overall purity) | Not specified on product page |
| Generic CoA | >90% (chromatographic purity) | 1H-NMR, Mass Spectrometry |
Note: The data presented is based on publicly available information and may not represent all available products. Researchers are encouraged to request batch-specific Certificates of Analysis for detailed isotopic distribution data.
Key Analytical Techniques for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
1. High-Resolution Mass Spectrometry (HRMS):
HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By providing high mass accuracy and resolution, it can distinguish between the different isotopologues (d0, d1, d2, d3, d4, and d5) of Desloratadine.
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
qNMR, particularly ¹H-NMR, is an effective method for confirming the positions of deuterium incorporation and for quantifying the degree of deuteration. By comparing the integral of a proton signal in the deuterated compound to a certified internal standard, the isotopic enrichment can be accurately determined.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis
This protocol outlines a general procedure for assessing the isotopic distribution of this compound using Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
UHPLC system
Reagents:
-
This compound sample
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan
-
Mass Range: m/z 100-500
-
Resolution: > 60,000
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each isotopologue:
-
d0 (unlabeled Desloratadine): [M+H]⁺
-
d1: [M+H]⁺
-
d2: [M+H]⁺
-
d3: [M+H]⁺
-
d4: [M+H]⁺
-
d5: [M+H]⁺
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
Quantitative NMR (qNMR) for Isotopic Enrichment Determination
This protocol provides a general method for determining the isotopic enrichment of this compound using ¹H-NMR.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Reagents:
-
This compound sample
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the certified internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters to ensure quantitativeness include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the this compound (corresponding to a residual proton) and a signal from the internal standard.
-
Calculate the molar ratio of this compound to the internal standard using the following equation:
where N_protons is the number of protons giving rise to the integrated signal.
-
From the molar ratio and the known masses, calculate the purity of the this compound sample. The isotopic enrichment can then be inferred from the purity.
-
Visualizing the Assessment Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.
Caption: Workflow for assessing this compound isotopic purity.
Conclusion
The accurate determination of the isotopic purity of this compound is essential for its reliable use as an internal standard in regulated bioanalysis. A combination of HRMS and qNMR provides a comprehensive assessment of both the isotopic distribution and the overall enrichment. Researchers should carefully evaluate the Certificates of Analysis from suppliers and, when necessary, perform their own purity assessment using the methodologies outlined in this guide to ensure the quality and integrity of their analytical data.
A Researcher's Guide to Deuterated Standards in Bioanalysis: Regulatory Perspectives and Performance Metrics
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount for ensuring accurate and reliable data. This guide provides a comprehensive comparison of deuterated standards with other common alternatives, supported by experimental data and aligned with current regulatory expectations.
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Among SIL-IS, deuterated standards are frequently utilized due to their cost-effectiveness and accessibility compared to counterparts like ¹³C or ¹⁵N-labeled standards.[2][3] However, their application is not without nuances that warrant careful consideration. This guide delves into the regulatory landscape, performance comparisons, and practical experimental protocols to aid in the informed selection and use of deuterated internal standards.
Regulatory Framework: A Harmonized Approach
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Japan's Ministry of Health, Labour and Welfare (MHLW), have established comprehensive guidelines for bioanalytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has further streamlined these expectations in its M10 guideline on bioanalytical method validation, which has been adopted by major regulatory agencies.[4][5]
While these guidelines do not explicitly mandate the use of a specific type of internal standard, they emphasize the need for an IS that can reliably track the analyte of interest throughout the entire analytical process, compensating for variability in sample preparation, chromatography, and ionization.[6] A suitable IS should be added to all calibration standards, quality control (QC) samples, and study samples.[4] When available, a stable isotope-labeled version of the analyte is generally the preferred choice.[7]
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard should mimic the analyte's behavior as closely as possible. Here, we compare the performance of deuterated standards against two common alternatives: ¹³C-labeled standards and structural analog standards.
Deuterated vs. ¹³C-Labeled Internal Standards
While both are stable isotope-labeled standards, subtle differences in their physicochemical properties can impact assay performance.
| Feature | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard |
| Chromatographic Co-elution | May exhibit slight retention time shifts compared to the analyte, especially in high-resolution chromatography.[3][8] This can lead to differential matrix effects. | Typically co-elutes perfectly with the analyte, providing better compensation for matrix effects.[8][9] |
| Isotopic Stability | Risk of back-exchange (replacement of deuterium with hydrogen) under certain pH or temperature conditions, compromising accuracy.[10] | Highly stable with no risk of isotopic exchange.[3] |
| Isotopic Contribution (Cross-talk) | Natural isotopic abundance of the analyte may interfere with the deuterated IS signal, especially for analytes containing chlorine or bromine.[11] | Less prone to significant cross-talk from the analyte's natural isotopes. |
| Cost & Availability | Generally more readily available and less expensive to synthesize.[2] | Often more expensive and may have longer synthesis lead times. |
Experimental Data Summary:
A study comparing ¹³CH₃ and CD₃ labeling for quantifying methyl cellulose patterns showed that while both are viable, ¹³CH₃-labeled standards offer more robust results due to the co-elution of all isotopologs, simplifying data analysis and reducing potential inaccuracies arising from chromatographic separation of deuterated species.[8] Another comparative study on amphetamines demonstrated the superior ability of ¹³C-labeled internal standards to compensate for ion suppression effects in UPLC-MS/MS analysis due to perfect co-elution.[9]
Deuterated vs. Structural Analog Internal Standards
Structural analogs are non-isotopically labeled compounds that are chemically similar to the analyte.
| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte, ensuring similar extraction recovery and ionization response.[2] | Similar, but not identical, properties can lead to differences in extraction efficiency and ionization suppression/enhancement.[1] |
| Matrix Effect Compensation | Effectively compensates for matrix effects due to co-elution or very close elution.[12] | May not adequately compensate for matrix effects if chromatographic and ionization behaviors differ significantly from the analyte.[1] |
| Availability & Cost | Synthesis may be required if not commercially available. | Often more readily available and can be a cost-effective option. |
| Potential for Metabolite Interference | No risk of being a metabolite of the analyte. | Must be confirmed that the analog is not a metabolite of the drug being analyzed.[1] |
Experimental Data Summary:
In a bioanalytical method for a tubulin inhibitor, the use of a quadruply deuterated internal standard yielded excellent accuracy and precision.[1] A separate study on the anticancer agent kahalalide F showed a statistically significant improvement in assay precision when a structural analog IS was replaced with a deuterated (D8) IS. The mean bias with the analog IS was 96.8% (SD 8.6%), while the deuterated IS showed a mean bias of 100.3% (SD 7.6%).[1]
Key Experimental Protocols in Bioanalytical Method Validation
The following are detailed methodologies for critical experiments when validating a bioanalytical method using a deuterated internal standard, in line with ICH M10 guidelines.[4]
Assessment of Matrix Effects
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Procedure:
-
Obtain at least six different lots of blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set A: Neatly prepared solutions of the analyte and deuterated IS in the mobile phase at low and high concentrations.
-
Set B: Blank matrix extracts spiked with the analyte and deuterated IS at the same low and high concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and deuterated IS at low and high concentrations, then extracted.
-
-
Analyze the samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and the IS at each concentration level:
-
MF = (Peak area in the presence of matrix [Set B]) / (Peak area in neat solution [Set A])
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
Stability Evaluation
Objective: To determine the stability of the analyte in the biological matrix under various storage and handling conditions.
Procedure:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Subject the QC samples to the following conditions:
-
Freeze-Thaw Stability: A minimum of three freeze-thaw cycles. Samples are frozen at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thawed unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a period that exceeds the expected duration of sample handling and processing.
-
Long-Term Stability: Samples are stored at the intended storage temperature for a duration equal to or longer than the period from sample collection to analysis.
-
Stock Solution Stability: Stability of the analyte and deuterated IS in their stock solutions at the intended storage temperature.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR)
Objective: To verify the reproducibility of the bioanalytical method using study samples.
Procedure:
-
Select a subset of study samples for reanalysis. For clinical studies, this typically includes samples around the maximum concentration (Cmax) and in the elimination phase. The number of samples is generally up to 10% for studies with up to 1000 samples and 5% for studies with more than 1000 samples.
-
Reanalyze the selected incurred samples in a separate analytical run from the original analysis.
-
Calculate the percent difference between the original concentration and the concentration obtained from the reanalysis:
-
% Difference = [(Reanalysis Value - Original Value) / Mean of the two values] x 100
-
-
For small molecules, at least two-thirds (67%) of the reanalyzed samples should have a percent difference within ±20% of the mean of the two values.[13]
Logical Workflow for Utilizing Deuterated Standards
The decision to use a deuterated internal standard and the subsequent validation workflow can be visualized as a logical process.
Conclusion
Deuterated internal standards are a powerful and widely accepted tool in bioanalysis, offering a good balance of performance and cost-effectiveness. While they provide significant advantages over structural analogs, researchers must be cognizant of potential pitfalls such as chromatographic shifts and back-exchange. A thorough validation that adheres to the harmonized principles of the ICH M10 guideline is crucial for demonstrating the reliability of a bioanalytical method employing a deuterated standard. By carefully considering the comparative data and implementing robust experimental protocols as outlined in this guide, scientists can confidently generate high-quality bioanalytical data to support their drug development programs.
References
- 1. scispace.com [scispace.com]
- 2. aptochem.com [aptochem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
comparative pharmacokinetic analysis of Desloratadine using different standards
This guide provides a comparative analysis of the pharmacokinetic properties of Desloratadine, a long-acting tricyclic antihistamine, benchmarked against other second-generation antihistamines and different formulations. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Desloratadine is the primary active metabolite of loratadine and functions as a selective peripheral histamine H1 receptor antagonist.[1][2] It is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[3] A key advantage of Desloratadine is that it does not readily cross the blood-brain barrier, thus minimizing sedative effects.[4]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Desloratadine has been extensively studied, both as a standalone compound and in comparison to other antihistamines. The following table summarizes key pharmacokinetic parameters for Desloratadine and its active metabolite, 3-hydroxydesloratadine, as well as for other common second-generation antihistamines.
| Parameter | Desloratadine | 3-hydroxydesloratadine | Fexofenadine | Levocetirizine | Mizolastine |
| Time to Peak (Tmax) | ≥3 hours[5] | ~4.76 hours[6] | - | 0.9 hours[5] | - |
| Peak Plasma Conc. (Cmax) | ~3.98 µg/L[6] | ~1.99 µg/L[6] | - | - | - |
| Area Under the Curve (AUC24h) | 56.9 µg/L·h[6] | 32.3 µg/L·h[6] | - | - | - |
| Elimination Half-life (t½) | ~27 hours[4] | ~36 hours[6] | - | - | - |
| Volume of Distribution (Vd) | ~49 L/kg[5] | - | 5.4-5.8 L/kg[5] | 0.4 L/kg[5] | 1-1.2 L/kg[5] |
| Protein Binding | 82-87%[4] | 85-89%[4] | - | - | - |
| Metabolism | Extensively metabolized[5] | - | Poorly metabolized (~5%)[5] | Poorly metabolized (~14%)[5] | Extensively metabolized[5] |
| Route of Excretion | 41% urine, 47% feces[5] | - | 11% urine, 80% feces[5] | 85% urine, 13% feces[5] | 8-15% urine, 84-95% feces[5] |
| Absolute Bioavailability | Not estimated[5] | - | At least 33%[5] | High (77% unchanged in urine)[5] | 50-65%[5] |
Experimental Protocols
The following outlines a typical experimental design for a comparative, single-dose, crossover bioequivalence study of Desloratadine tablets, a common method for comparing different formulations.
Study Design: A randomized, two-period, two-sequence, crossover study is conducted with healthy adult volunteers.[7] The study typically involves a washout period of at least two weeks between dosing periods.[2]
Subject Population: Healthy male and female volunteers are enrolled. The number of subjects is determined based on statistical power calculations, often around 30-40 participants.[7][8]
Drug Administration: Subjects receive a single oral dose of the test and reference Desloratadine formulations (e.g., 5 mg or 10 mg) under fasting conditions.[2][7] The drug is administered with a standardized volume of water.
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hour) and multiple post-dose time points up to 72 or 120 hours.[2][7]
Bioanalytical Method: Plasma concentrations of Desloratadine and its active metabolite, 3-hydroxydesloratadine, are determined using a validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.[9][10] The lower limit of quantification for this method is typically around 0.025 ng/mL.[9]
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Peak Plasma Concentration (Cmax)
-
Time to Reach Peak Plasma Concentration (Tmax)
-
Area Under the Plasma Concentration-Time Curve from time zero to the last measurable concentration (AUC0-t)
-
Area Under the Plasma Concentration-Time Curve extrapolated to infinity (AUC0-∞)
-
Elimination Half-life (t½)
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.[11] The two formulations are considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within the acceptance range of 80-125%.[7][8]
Visualizations
The following diagrams illustrate the metabolic pathway of Desloratadine and a typical experimental workflow for a pharmacokinetic study.
References
- 1. medicine.com [medicine.com]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioequivalence study of a generic desloratadine tablet formulation in healthy male volunteers [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
